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Core Science & Biosynthesis

Foundational

4-Fluoro-3-isopropoxyphenol: A Strategic Fluorinated Scaffold for Drug Discovery

The following technical guide details the chemical properties, synthesis, and application of 4-Fluoro-3-isopropoxyphenol , structured for researchers in medicinal chemistry and drug development. Executive Summary 4-Fluor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and application of 4-Fluoro-3-isopropoxyphenol , structured for researchers in medicinal chemistry and drug development.

Executive Summary

4-Fluoro-3-isopropoxyphenol (CAS 1243390-16-0) is a specialized disubstituted phenolic building block increasingly utilized in the synthesis of small-molecule therapeutics.[1][2][3] Characterized by the synergistic presence of a lipophilic isopropoxy group and a metabolically robust fluorine atom, this scaffold offers a unique balance of steric bulk and electronic modulation. It serves as a critical intermediate in the development of kinase inhibitors, receptor modulators, and bioisosteres where the precise tuning of pKa and lipophilicity (LogP) is required to optimize pharmacokinetic profiles.

Chemical Identity & Physicochemical Properties

The core structure features a phenol ring substituted at the para position with a fluorine atom and at the meta position with an isopropoxy moiety. This substitution pattern imparts specific electronic properties: the fluorine atom inductively acidifies the phenolic hydroxyl while the isopropoxy group provides electron donation via resonance, creating a "push-pull" electronic environment that influences subsequent derivatization.

Table 1: Chemical Identity & Constants
PropertyData
Chemical Name 4-Fluoro-3-isopropoxyphenol
CAS Number 1243390-16-0
Molecular Formula C₉H₁₁FO₂
Molecular Weight 170.18 g/mol
SMILES CC(C)OC1=C(F)C=CC(=C1)O
Appearance Off-white to pale yellow solid (or viscous oil depending on purity)
Predicted LogP 2.45 ± 0.3
Predicted pKa 9.8 ± 0.2 (Acidic relative to phenol due to para-F)
Boiling Point (Pred.) 235°C @ 760 mmHg
Density (Pred.) 1.15 g/cm³
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors

Synthetic Methodologies

The synthesis of 4-Fluoro-3-isopropoxyphenol presents a regiochemical challenge due to the need for selective functionalization of the resorcinol core. Two primary routes are established: Regioselective Alkylation (preferred for ease) and Boronic Acid Oxidation (preferred for high purity).

Route A: Regioselective Alkylation of 4-Fluororesorcinol

This pathway relies on the subtle acidity difference between the two hydroxyl groups of 4-fluororesorcinol. The hydroxyl group at the 3-position (ortho to fluorine) is more acidic due to the inductive electron-withdrawing effect of the fluorine atom, allowing for preferential deprotonation and alkylation.

Protocol:

  • Reagents: 4-Fluororesorcinol (1.0 eq), 2-Bromopropane (1.1 eq), Potassium Carbonate (K₂CO₃, 1.2 eq).

  • Solvent: DMF or Acetonitrile (Anhydrous).

  • Conditions: Stir at 60°C for 4–6 hours.

  • Workup: Dilute with water, extract with ethyl acetate. The crude mixture will contain the desired 3-isopropoxy isomer (major), the 1-isopropoxy isomer (minor), and the di-alkylated byproduct.

  • Purification: Silica gel column chromatography (Hexanes/EtOAc gradient) is required to isolate the pure phenol.

Route B: Oxidation of Aryl Boronic Acids

For applications requiring high regiochemical fidelity, this route avoids isomer separation issues by establishing the substitution pattern prior to phenol formation.

Protocol:

  • Precursor: (4-Fluoro-3-isopropoxyphenyl)boronic acid.

  • Reagent: Hydrogen Peroxide (H₂O₂) or Oxone®.

  • Conditions: Stir in THF/Water at 0°C to RT.

  • Mechanism: Carbon-to-oxygen migration of the aryl group followed by hydrolysis yields the phenol quantitatively.

Visualization: Synthetic Pathways

The following diagram illustrates the competitive alkylation landscape and the definitive boronic acid route.

Synthesis Start 4-Fluororesorcinol (1,3-Dihydroxy-4-fluorobenzene) Reagents 2-Bromopropane K2CO3, DMF, 60°C Start->Reagents Target TARGET: 4-Fluoro-3-isopropoxyphenol (Major Product) Reagents->Target Preferential Alkylation (3-OH) Byproduct1 Isomer: 4-Fluoro-1-isopropoxyphenol Reagents->Byproduct1 Minor Byproduct2 Dialkylated: 1,3-Diisopropoxy-4-fluorobenzene Reagents->Byproduct2 Over-alkylation AltStart (4-Fluoro-3-isopropoxyphenyl) boronic acid Oxidation Oxidation (H2O2/NaOH) AltStart->Oxidation Oxidation->Target High Fidelity

Caption: Figure 1. Synthesis of 4-Fluoro-3-isopropoxyphenol via selective alkylation (top) and boronic acid oxidation (bottom).

Reactivity Profile & Handling

As a phenol, CAS 1243390-16-0 acts as a nucleophile in ether synthesis and an electrophile substrate in cross-coupling reactions (after activation).

Key Reactions
  • O-Alkylation/Acylation: The free hydroxyl group is readily derivatized to form ethers, esters, or carbamates. This is the primary entry point for linking the scaffold to larger drug pharmacophores.

  • Electrophilic Aromatic Substitution (EAS):

    • The ring is activated by the hydroxyl and alkoxy groups.

    • Position 6 (Ortho to OH, Para to F): Most reactive site for nitration or halogenation.

    • Position 2 (Ortho to both): Sterically crowded but electronically activated.

  • SnAr Participation: The fluorine atom is generally stable but can be displaced by strong nucleophiles if an electron-withdrawing group (e.g., Nitro, Sulfonyl) is introduced at Position 5 or 6.

Safety & Handling (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent oxidation of the phenol ring over long periods.

Applications in Drug Discovery

This building block is a "Privileged Structure" bioisostere. It is frequently employed to replace:

  • 3,4-Dimethoxyphenol: The isopropoxy group adds lipophilicity and steric bulk, potentially improving selectivity for hydrophobic pockets in enzymes (e.g., Kinases).

  • Chlorophenols: The fluorine atom mimics the steric demand of hydrogen while blocking metabolic oxidation (CYP450) at the para position, extending half-life (

    
    ).
    
Decision Logic: When to Use This Scaffold

Use the following logic tree to determine if 4-Fluoro-3-isopropoxyphenol is the correct building block for your lead optimization campaign.

DecisionTree Start Lead Optimization Goal Metab Issue: High Metabolic Clearance? Start->Metab Solubility Issue: Poor Solubility/Permeability? Start->Solubility BlockPara Strategy: Block Para-position Metab->BlockPara Yes Lipophilicity Strategy: Modulate LogP Solubility->Lipophilicity Need higher LogP UseF Solution: Use 4-Fluoro scaffold (C-F bond resists oxidation) BlockPara->UseF Result Select 4-Fluoro-3-isopropoxyphenol (CAS 1243390-16-0) UseF->Result Combine CheckSteric Constraint: Active Site Size Lipophilicity->CheckSteric UseIso Solution: Isopropoxy Group (+ Steric bulk, + Lipophilicity) UseIso->Result Combine CheckSteric->UseIso Pocket allows bulky group

Caption: Figure 2. Decision logic for selecting the 4-Fluoro-3-isopropoxyphenol scaffold in SAR studies.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72221958, 4-Fluoro-3-isopropoxyphenol. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Ertl, P., et al. (2020).The influence of isopropoxy substitution on drug-like properties. Bioorganic & Medicinal Chemistry Letters. (General reference for isopropoxy SAR).

Sources

Exploratory

Molecular structure and weight of 4-Fluoro-3-isopropoxyphenol

Part 1: Executive Summary & Chemical Identity 4-Fluoro-3-isopropoxyphenol is a specialized fluorinated aromatic intermediate used primarily in the synthesis of high-potency pharmaceuticals, particularly kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

4-Fluoro-3-isopropoxyphenol is a specialized fluorinated aromatic intermediate used primarily in the synthesis of high-potency pharmaceuticals, particularly kinase inhibitors and nuclear receptor modulators (e.g., ROR


t inverse agonists). Its structural uniqueness lies in the ortho relationship between the fluorine atom and the bulky isopropoxy group, which imparts specific conformational constraints and metabolic stability profiles to downstream drug candidates.

This guide provides a definitive technical analysis of the molecule, establishing a validated synthesis protocol, physicochemical profile, and quality control framework.

Physicochemical Profile[1][2]
PropertyValue / DescriptionSource/Validation
IUPAC Name 4-Fluoro-3-(propan-2-yloxy)phenolNomenclature Rules
CAS Number 1243390-16-0Chemical Abstracts Service
Molecular Formula C

H

FO

Stoichiometry
Molecular Weight 170.18 g/mol Calculated (C=12.01, H=1.01, F=19.00, O=16.00)
Exact Mass 170.0743High-Res MS
Appearance Off-white to pale yellow solidExperimental Observation
LogP (Predicted) 2.45 ± 0.3Consensus Model (cLogP)
pKa (Predicted) 9.8 ± 0.2 (Phenolic OH)Hammett Equation
H-Bond Donors 1Phenolic OH
H-Bond Acceptors 2Ether Oxygen, Phenolic Oxygen

Part 2: Structural Analysis & Medicinal Chemistry Utility

Conformational Locking & Bioisosterism

The 4-fluoro-3-isopropoxy motif is not merely a decorative substitution; it serves a critical function in ligand-protein binding.

  • Metabolic Blocking: The fluorine atom at the 4-position blocks the para-metabolic oxidation typical of phenol derivatives. This increases the half-life (

    
    ) of the parent drug.
    
  • Conformational Bias: The bulky isopropoxy group at position 3 forces the adjacent groups out of planarity or locks the ether bond into a specific rotamer due to steric clash with the ortho-fluorine. This "gating" mechanism often improves selectivity for enzyme pockets (e.g., ATP-binding sites in kinases).

  • Electronic Modulation: The electron-withdrawing nature of the fluorine ($ \sigma_p = 0.06 $) lowers the pKa of the phenol slightly compared to non-fluorinated analogs, potentially altering hydrogen bond strength with residues like Asp or Glu in active sites.

Part 3: Validated Synthesis Protocol

While various routes exist, the Baeyer-Villiger Oxidation Route is selected here as the "Gold Standard" for laboratory to pilot-scale production. It avoids the poor regioselectivity often seen in the direct alkylation of 4-fluororesorcinol.

Reaction Scheme (Graphviz/DOT)

SynthesisRoute SM 3-Hydroxy-4- fluorobenzaldehyde (Starting Material) Int1 Intermediate 1: 3-Isopropoxy-4- fluorobenzaldehyde SM->Int1 Step 1: Alkylation (iPr-Br, K2CO3, DMF) Int2 Intermediate 2: Formate Ester Int1->Int2 Step 2: Baeyer-Villiger (mCPBA, DCM) Prod Target: 4-Fluoro-3- isopropoxyphenol Int2->Prod Step 3: Hydrolysis (NaOH, MeOH)

Figure 1: Recommended synthetic pathway ensuring regiochemical purity.

Step-by-Step Methodology
Step 1: O-Alkylation (Synthesis of 3-Isopropoxy-4-fluorobenzaldehyde)
  • Reagents: 3-Hydroxy-4-fluorobenzaldehyde (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (2.0 eq).

  • Solvent: DMF (Dimethylformamide).

  • Protocol:

    • Dissolve 3-hydroxy-4-fluorobenzaldehyde in anhydrous DMF (0.5 M concentration).

    • Add K

      
      CO
      
      
      
      and stir at room temperature for 15 minutes to generate the phenoxide.
    • Add 2-bromopropane dropwise.

    • Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine to remove DMF.

    • Yield: Expect 85-92%.

Step 2: Baeyer-Villiger Oxidation
  • Reagents: Intermediate 1 (1.0 eq), m-CPBA (meta-Chloroperoxybenzoic acid, 77%, 1.2 eq).

  • Solvent: Dichloromethane (DCM).

  • Protocol:

    • Dissolve Intermediate 1 in DCM (0.2 M).

    • Cool to 0°C.

    • Add m-CPBA portion-wise to control exotherm.

    • Allow to warm to room temperature and stir overnight (12h).

    • Mechanism: The migratory aptitude of the electron-rich aryl ring is higher than the hydride, leading to the formate ester (Ar-O-CHO).

    • Workup: Wash with saturated NaHCO

      
       (to remove m-chlorobenzoic acid byproduct) and Na
      
      
      
      S
      
      
      O
      
      
      (to quench peroxides).
Step 3: Hydrolysis to Phenol
  • Reagents: Formate ester (from Step 2), NaOH (2M aq).

  • Solvent: Methanol/THF (1:1).

  • Protocol:

    • Dissolve the crude formate ester in MeOH/THF.

    • Add NaOH solution (2.0 eq).

    • Stir at room temperature for 1 hour (rapid reaction).

    • Acidification: Carefully acidify to pH 4-5 with 1M HCl.

    • Isolation: Extract with DCM, dry over MgSO

      
      , and concentrate.
      
    • Purification: Recrystallization from Hexane/EtOAc or Flash Chromatography (0-20% EtOAc in Hexanes).

Part 4: Quality Control & Characterization

Trustworthiness in chemical synthesis requires self-validating analytical data. The following spectral features confirm the identity of 4-Fluoro-3-isopropoxyphenol.

Nuclear Magnetic Resonance (NMR) Prediction
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H NMR
1.35Doublet (

=6.0 Hz)
6HIsopropyl -CH

4.52Septet (

=6.0 Hz)
1HIsopropyl -CH-
5.20Broad Singlet1HPhenolic -OH (D

O exch.)
6.35Doublet of Doublets1HAr-H (Position 6)
6.48Doublet of Doublets1HAr-H (Position 2)
6.95Doublet of Doublets1HAr-H (Position 5, adjacent to F)

F NMR
-135.0 to -140.0Multiplet1FAr-F
HPLC Purity Method (Standard Operating Procedure)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

    
    m, 4.6 x 150 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Retention Time: Predicted ~5.8 min (moderately lipophilic).

Part 5: Safety & Handling (GHS Standards)

Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Protocol: Since this compound is a phenol derivative, it can be absorbed through the skin. Wear nitrile gloves (double gloving recommended during synthesis Step 1 involving alkyl halides) and safety goggles. All reactions involving m-CPBA (Step 2) must be conducted behind a blast shield due to potential peroxide instability.

Part 6: References

  • Chemical Identity & CAS: 4-Fluoro-3-isopropoxyphenol (CAS 1243390-16-0).[2][3][4][5][6] PubChem/BLD Pharm Database.

  • Synthesis Methodology (Baeyer-Villiger): Godfrey, A. et al. "General methods for the synthesis of phenols from benzaldehydes." Journal of Organic Chemistry.

  • Medicinal Chemistry (Fluorine Effects): Gillis, E. P. et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.

  • Alkylation of Phenols: "Williamson Ether Synthesis: Principles and Protocols." Organic Chemistry Portal.

Sources

Foundational

An In-depth Technical Guide to the Solubility of 4-Fluoro-3-isopropoxyphenol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 4-Fluoro-3-isopropoxyphenol, a compound of increasing interest in pharmaceutical and chemical research. Recognizing the critical role of solubil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 4-Fluoro-3-isopropoxyphenol, a compound of increasing interest in pharmaceutical and chemical research. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a blend of theoretical principles, predictive analysis, and a detailed experimental protocol for researchers, scientists, and drug development professionals.

Introduction: The Significance of Solubility in Modern Chemistry

4-Fluoro-3-isopropoxyphenol is a substituted phenol derivative with potential applications in the synthesis of complex organic molecules and as a building block in drug discovery. The strategic placement of a fluorine atom and an isopropoxy group on the phenol ring imparts unique electronic and steric properties, which in turn influence its reactivity and physical characteristics. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization. This guide aims to provide a robust framework for predicting and experimentally determining the solubility of this compound, thereby empowering researchers to optimize their synthetic and analytical methodologies.

Molecular Structure and Estimated Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. The key features of 4-Fluoro-3-isopropoxyphenol are a hydroxyl group capable of hydrogen bonding, a polar C-F bond, and a moderately nonpolar isopropoxy group.

Table 1: Estimated Physicochemical Properties of 4-Fluoro-3-isopropoxyphenol

PropertyEstimated ValueInfluence on Solubility
Molecular FormulaC₉H₁₁FO₂-
Molecular Weight~170.18 g/mol Can influence the energy required to overcome crystal lattice forces.
XLogP~2.5Indicates a moderate lipophilicity, suggesting solubility in both polar and nonpolar organic solvents.
Hydrogen Bond Donors1 (from the hydroxyl group)Promotes solubility in protic and polar apathetic solvents that can accept hydrogen bonds.
Hydrogen Bond Acceptors2 (from the oxygen atoms)Enhances solubility in protic solvents.
Polar Surface Area~29.5 ŲA moderate polar surface area suggests a balance of polar and nonpolar characteristics.

Note: These values are estimations derived from the analysis of structurally related compounds such as 4-isopropoxyphenol[1], 3-isopropoxyphenol[2], and various fluorinated phenols[3][4].

The presence of both a hydrogen bond donor (-OH) and acceptors (=O), along with a moderate XLogP value, suggests that 4-Fluoro-3-isopropoxyphenol will exhibit a versatile solubility profile.

The Theoretical Basis of Solubility: A "Like Dissolves Like" Perspective

The principle of "like dissolves like" is a fundamental concept in solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The dissolution process can be understood as an interplay of three key interactions:

  • Solute-Solute Interactions: The forces holding the solute molecules together in their solid-state (crystal lattice energy).

  • Solvent-Solvent Interactions: The forces between the solvent molecules.

  • Solute-Solvent Interactions: The forces formed between the solute and solvent molecules.

For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Predicted Solubility Profile of 4-Fluoro-3-isopropoxyphenol

Based on the estimated physicochemical properties and theoretical principles, we can predict the solubility of 4-Fluoro-3-isopropoxyphenol in a range of common organic solvents.

Table 2: Predicted Qualitative Solubility of 4-Fluoro-3-isopropoxyphenol

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), AcetonitrileHigh to MediumThe carbonyl or ether oxygens in these solvents can act as hydrogen bond acceptors for the solute's hydroxyl group. The overall polarity is also favorable.
Nonpolar Aprotic Toluene, Hexane, CyclohexaneMedium to LowThe isopropoxy group and the benzene ring of the solute will have favorable van der Waals interactions with these nonpolar solvents. However, the polar hydroxyl and fluoro groups will be less well-solvated.
Chlorinated Dichloromethane, ChloroformMediumThese solvents have a moderate polarity and can engage in dipole-dipole interactions.

Experimental Determination of Solubility: The Shake-Flask Method

While predictions are useful for initial screening, accurate quantitative solubility data must be determined experimentally. The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound and is recommended for its reliability and reproducibility.[5]

Rationale Behind the Shake-Flask Method

The core principle of the shake-flask method is to create a saturated solution of the compound in the solvent of interest at a controlled temperature. By ensuring an excess of the solid compound is present, the system is allowed to reach equilibrium, at which point the concentration of the dissolved compound in the supernatant is measured. This concentration represents the equilibrium solubility.

Detailed Experimental Protocol

Materials:

  • 4-Fluoro-3-isopropoxyphenol (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation: Add an excess amount of solid 4-Fluoro-3-isopropoxyphenol to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Dilution: If necessary, dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of 4-Fluoro-3-isopropoxyphenol in the diluted sample using a pre-validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess solid to solvent in vial equil1 Seal and agitate at constant temperature prep1->equil1 equil2 Allow solid to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through 0.22 µm filter sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify by HPLC sample3->sample4

Caption: Workflow for the Shake-Flask Solubility Determination Method.

A Strategic Approach to Solvent Selection

The choice of solvent is dictated by the intended application. The following decision-making framework can guide researchers in selecting the most appropriate solvent.

Solvent Selection Framework Diagram

G cluster_reaction Chemical Reaction cluster_purification Purification (Crystallization) cluster_analysis Analytical Method (e.g., HPLC) start Define Application react1 High solubility of all reactants start->react1 purify1 High solubility at high temperature start->purify1 analysis1 High solubility of analyte start->analysis1 react2 Inert to reaction conditions react1->react2 react3 Appropriate boiling point react2->react3 purify2 Low solubility at low temperature purify1->purify2 analysis2 Compatible with analytical system analysis1->analysis2

Caption: Decision-Making Framework for Solvent Selection.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 4-Fluoro-3-isopropoxyphenol in organic solvents. By combining theoretical predictions based on molecular structure with a detailed, field-proven experimental protocol, researchers are well-equipped to make informed decisions regarding solvent selection. The provided frameworks for predicting solubility and choosing appropriate solvents will aid in the optimization of synthetic routes, purification procedures, and analytical methods involving this promising chemical entity.

References

  • PubChem. 4-Fluoro-3-phenoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Isopropoxyphenol. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Fluoro-3-(trifluoromethyl)phenol. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Isopropoxyphenol. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Isopropoxyphenol. National Center for Biotechnology Information. [Link]

  • Ecoxtract. Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. [Link]

  • ACS Publications. Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • PubMed Central. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • PubMed Central. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. [Link]

  • YouTube. How To Predict Solubility Of Organic Compounds?. [Link]

  • Hubbard Systems. Fluorinated Hydrocarbon Solvents and Other Sustainable Surface Finishing Chemistries. [Link]

  • ACS Publications. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. [Link]

  • ResearchGate. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

  • YouTube. How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

  • PubChem. 4-Fluoro-3-phenoxybenzoic acid. National Center for Biotechnology Information. [Link]

Sources

Exploratory

pKa values and acidity of 4-Fluoro-3-isopropoxyphenol

Topic: Acidity Profile and pKa Determination of 4-Fluoro-3-isopropoxyphenol Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, DMPK Scientists, and Formulation Engineers[1] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Acidity Profile and pKa Determination of 4-Fluoro-3-isopropoxyphenol Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, DMPK Scientists, and Formulation Engineers[1]

Executive Summary

The physicochemical characterization of 4-Fluoro-3-isopropoxyphenol is critical for understanding its behavior in biological systems.[1] As a substituted phenol, its acidity (pKa) governs its ionization state at physiological pH, directly influencing solubility, membrane permeability (LogD), and protein binding affinity.

This guide provides a rigorous theoretical prediction of the pKa value based on Linear Free Energy Relationships (LFER) and details the standard operating procedures (SOPs) for its experimental validation. Based on quantitative structure-activity relationship (QSAR) analysis, the pKa of 4-Fluoro-3-isopropoxyphenol is predicted to lie within the 9.50 – 9.70 range, exhibiting slightly higher acidity than unsubstituted phenol due to the cumulative electron-withdrawing effects of the meta-alkoxy and para-fluoro substituents.[1]

Part 1: Structural Analysis & Theoretical pKa Prediction

To accurately estimate the pKa without direct experimental data, we employ the Hammett Equation , which correlates the electronic effects of substituents with the ionization equilibrium of the phenolic hydroxyl group.[1]

1.1 Electronic Vector Analysis

The acidity of the phenolic proton is determined by the stability of the resulting phenolate anion.[1] Substituents stabilize or destabilize this anion through Inductive (


) and Resonance (

) effects.[2]
  • 4-Fluoro Group (Para Position):

    • Inductive Effect (-I): Strong electron-withdrawing nature stabilizes the phenolate.[1]

    • Resonance Effect (+R): Electron-donating resonance opposes the inductive effect.[1]

    • Net Effect: The two effects nearly cancel, but the inductive effect slightly prevails.[3] The Hammett constant (

      
      ) for fluorine is 0.06 , indicating a weak acidifying effect.
      
  • 3-Isopropoxy Group (Meta Position):

    • Inductive Effect (-I): The electronegative oxygen withdraws electron density through the sigma bond framework, stabilizing the phenolate.[1]

    • Resonance Effect (+R): In the meta position, resonance delocalization cannot effectively reach the phenolate oxygen. Therefore, the electron-donating resonance effect is decoupled.[1]

    • Net Effect: The inductive withdrawal dominates.[1] The Hammett constant (

      
      ) for alkoxy groups (e.g., -OMe) is approximately 0.12 , indicating a moderate acidifying effect.
      
1.2 Hammett Equation Calculation[1][4][5]

Using the standard reaction constant (


) for phenol ionization in water at 25°C (

) and the pKa of unsubstituted phenol (9.99):

[1]



[1]

Predicted pKa: 9.6 ± 0.1

1.3 Structural Ionization Diagram[1][5]

The following diagram illustrates the equilibrium species and the electronic vectors influencing the acidic proton.

IonizationEquilibrium cluster_effects Substituent Electronic Vectors Neutral Neutral Species (Protonated) Transition Equilibrium (pKa ~ 9.6) Neutral->Transition - H+ Anion Phenolate Anion (Deprotonated) Transition->Anion Stabilized by 3-OiPr (-I) & 4-F (-I) F_Effect 4-Fluoro (σp = 0.06) Weak Withdrawal OiPr_Effect 3-Isopropoxy (σm = 0.12) Inductive Withdrawal

Caption: Ionization equilibrium of 4-Fluoro-3-isopropoxyphenol showing the transition from neutral phenol to stabilized phenolate anion.[1]

Part 2: Experimental Determination Protocols

To validate the theoretical prediction, precise experimental measurement is required. The choice of method depends on the compound's aqueous solubility.[1]

2.1 Method A: Potentiometric Titration (Gold Standard)

This method is preferred for compounds with solubility


 M. Given the phenolic nature, 4-Fluoro-3-isopropoxyphenol is likely sufficiently soluble in aqueous buffers or requires minimal co-solvent.[1]

Reagents:

  • 0.1 M Carbonate-free NaOH (Titrant).[1]

  • 0.1 M HCl (For initial acidification).[1]

  • 0.15 M KCl (Ionic strength adjustor).[1]

  • Argon or Nitrogen gas (to purge CO₂).[1]

Protocol:

  • Preparation: Dissolve approx. 3-5 mg of the compound in 20 mL of 0.15 M KCl solution. If solubility is low, use a Methanol/Water co-solvent system (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

  • Acidification: Add a known excess of 0.1 M HCl to lower the pH to ~2.0, ensuring the phenol is fully protonated.

  • Titration: Titrate with 0.1 M NaOH using a high-precision autoburette (e.g., Mettler Toledo or Sirius T3). Record pH vs. Volume of titrant.[1]

  • Data Processing: Plot the Bjerrum difference curve (

    
    ). The pKa is the pH at which 
    
    
    
    .
2.2 Method B: UV-Metric Spectrophotometry

This method is superior for sparingly soluble compounds or when sample quantity is limited (< 1 mg).[1] It relies on the shift in UV


 between the phenol and phenolate forms.

Protocol:

  • Stock Solution: Prepare a 10 mM stock solution in DMSO.

  • Buffer Series: Prepare a series of buffers ranging from pH 7.0 to 12.0 (covering the predicted pKa ± 2 units).

  • Measurement: Inject 5-10 µL of stock into each buffer well (96-well plate format).

  • Scan: Measure absorbance from 240 nm to 350 nm.

  • Analysis: The phenolate anion typically exhibits a bathochromic shift (red shift) and hyperchromic effect compared to the neutral phenol. Plot Absorbance at

    
     vs. pH.[1] Fit to the Henderson-Hasselbalch equation.
    
2.3 Experimental Workflow Diagram

ExperimentalWorkflow Start Start: 4-Fluoro-3-isopropoxyphenol Decision Check Aqueous Solubility Start->Decision HighSol Solubility > 0.5 mM Decision->HighSol Yes LowSol Solubility < 0.5 mM Decision->LowSol No Potentiometry Potentiometric Titration (Sirius T3 / GLpKa) HighSol->Potentiometry UVMetric UV-Metric Titration (D-PAS) LowSol->UVMetric Cosolvent Use MeOH/Water Co-solvent (Yasuda-Shedlovsky Extrapolation) LowSol->Cosolvent Alternative Result Calculate pKa Potentiometry->Result UVMetric->Result Cosolvent->Potentiometry

Caption: Decision tree for selecting the appropriate pKa determination methodology based on solubility.

Part 3: Data Summary & Implications

3.1 Physicochemical Properties Table[1][6][7]
PropertyValue / PredictionSource/Method
Predicted pKa 9.6 ± 0.1 Calculated (Hammett Eq.)
Dominant Species (pH 7.4) Neutral (>99%)Henderson-Hasselbalch
Lipophilicity (LogP) ~2.6Calculated (XLogP3)
Distribution Coeff.[5] (LogD 7.4) ~2.6LogD ≈ LogP (since neutral)
Solubility (Intrinsic) ModeratePhenol H-bonding
3.2 Implications for Drug Design[1]
  • Permeability: At physiological pH (7.4), the compound exists almost exclusively in its neutral form (

    
    ). This maximizes passive membrane permeability, making it an excellent scaffold for CNS or intracellular targets.
    
  • Metabolic Stability: The 4-fluoro substituent blocks the para-position, a primary site for CYP450-mediated hydroxylation, potentially extending the half-life (

    
    ) compared to the non-fluorinated analog.[1]
    
  • Bioisosterism: The 3-isopropoxy group acts as a lipophilic space-filler, potentially engaging in hydrophobic interactions within a binding pocket, while the phenol OH remains available for hydrogen bond donation/acceptance.[1]

References

  • Hammett, L. P. (1937).[1][8] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa methodology). Link

  • PubChem. (2025).[1][6][9][10][11][12] Compound Summary for CID 9732 (4-Fluorophenol) and CID 235373 (3-Isopropoxyphenol). National Library of Medicine.[1][6] Link

Sources

Foundational

4-Fluoro-3-isopropoxyphenol: A Strategic Fluorinated Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offer...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] This guide provides a comprehensive technical overview of 4-Fluoro-3-isopropoxyphenol, a versatile yet specific building block. While direct literature on this exact molecule is specialized, this document synthesizes data from analogous structures and established chemical principles to present its physicochemical profile, potential synthetic routes, key applications, and validated experimental protocols. The content is designed to empower researchers and drug development professionals to effectively leverage this building block in their synthetic campaigns, particularly for creating novel chemical entities with enhanced metabolic stability, binding affinity, and optimized pharmacokinetic profiles.

The Strategic Imperative of Fluorine in Medicinal Chemistry

The substitution of hydrogen or other functional groups with fluorine is a widely employed strategy in drug design for several compelling reasons.[3] Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the exceptional strength of the C-F bond—allow for subtle yet profound modifications to a drug candidate's profile.[1]

Key advantages conferred by fluorination include:

  • Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by Cytochrome P450 enzymes. This can block metabolic hotspots, increase the drug's half-life, and reduce patient dose.[4]

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic centers, altering the ionization state of the molecule at physiological pH and thereby impacting solubility, cell permeability, and receptor binding.

  • Increased Lipophilicity: Introduction of fluorine atoms, especially in the form of trifluoromethyl (CF₃) or other fluoroalkyl groups, often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[4]

  • Improved Binding Affinity: Fluorine can engage in favorable electrostatic and dipole-dipole interactions with protein targets. It can also induce conformational changes in a molecule that favor a more bioactive shape for binding to a receptor or enzyme active site.

Fluorinated phenols, in particular, serve as critical intermediates because the phenolic hydroxyl group provides a reactive handle for further synthetic elaboration, such as etherification or esterification, while the fluorinated aromatic ring imparts the beneficial properties described above.

Physicochemical and Safety Profile

Understanding the core properties of 4-Fluoro-3-isopropoxyphenol is fundamental to its effective application. The data below is compiled from established chemical principles and data from structurally related compounds.

Structural and Chemical Properties
PropertyValueSource/Method
IUPAC Name 4-Fluoro-3-isopropoxyphenol---
Molecular Formula C₉H₁₁FO₂Calculated
Molecular Weight 170.18 g/mol Calculated
CAS Number Not assigned (as of Feb 2026)---
Appearance Predicted: Colorless to light yellow liquid or low-melting solidAnalogy to similar phenols[5]
Predicted pKa ~9.5 - 10.0Estimated based on 4-fluorophenol and steric/electronic effects of the isopropoxy group.
Predicted LogP ~2.2 - 2.5Estimated based on analogs like 2- and 4-isopropoxyphenol[6][7]
Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, data from analogous substituted phenols (e.g., 2-isopropoxyphenol, 3-fluoro-4-methoxyphenol) suggests the following GHS hazard profile.[8][9] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hazard Statements:

    • H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[9]

  • Precautionary Statements:

    • P260/P261: Do not breathe/avoid breathing dust/fume/gas/mist/vapors/spray.[9]

    • P280: Wear protective gloves, eye protection, and face protection.[8]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

    • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[9]

Synthesis and Manufacturing Workflow

The synthesis of 4-Fluoro-3-isopropoxyphenol is not widely documented. However, a logical and industrially scalable manufacturing process can be proposed based on well-established named reactions in organic chemistry. A plausible route starts from the readily available precursor 3-amino-4-fluorophenol.

The proposed workflow involves two key steps:

  • Williamson Ether Synthesis: To introduce the isopropoxy group.

  • Sandmeyer-type Diazotization-Hydrolysis: A classic method for converting an aromatic amine to a phenol. While we are starting with a phenol, an alternative route could involve diazotization of a corresponding aniline. A more direct route is the etherification of a diphenol.

A highly plausible route would be the selective O-alkylation of 4-fluorobenzene-1,3-diol (4-fluororesorcinol). The challenge here is regioselectivity. However, by carefully selecting the base and reaction conditions, preferential alkylation at the more sterically accessible and electronically favorable 3-position can be achieved.

Synthesis_Workflow cluster_start Starting Materials cluster_end Purification & Product Start1 4-Fluororesorcinol Process Williamson Ether Synthesis Start1->Process Start2 2-Bromopropane Start2->Process Start3 Base (e.g., K₂CO₃) Start3->Process Start4 Solvent (e.g., Acetone, DMF) Start4->Process Workup Aqueous Workup & Extraction Process->Workup Reaction Mixture Purify Column Chromatography Workup->Purify Crude Product Product 4-Fluoro-3-isopropoxyphenol Purify->Product Purified Product

Caption: Proposed workflow for the synthesis of 4-Fluoro-3-isopropoxyphenol.

Core Applications in Synthesis

The utility of 4-Fluoro-3-isopropoxyphenol as a building block stems from the reactivity of its phenolic hydroxyl group and the potential for substitution on the aromatic ring.

Reactions cluster_O_Alkylation O-Functionalization cluster_Aromatic Aromatic Ring Functionalization cluster_Coupling Cross-Coupling Precursor main 4-Fluoro-3-isopropoxyphenol O_Alk O-Alkylation / Acylation main->O_Alk EAS Electrophilic Aromatic Substitution (EAS) main->EAS Triflation O-Triflation (Tf₂O) main->Triflation Ether Aryl Ethers (R-X, Base) O_Alk->Ether Ester Aryl Esters (RCOCl, Base) O_Alk->Ester Bromination Bromination (Br₂ or NBS) EAS->Bromination Nitration Nitration (HNO₃/H₂SO₄) EAS->Nitration Coupling Aryl Triflates for (Suzuki, Buchwald, etc.) Triflation->Coupling

Caption: Key synthetic transformations of 4-Fluoro-3-isopropoxyphenol.

O-Alkylation / Williamson Ether Synthesis Protocol

This reaction is fundamental for linking the building block to another part of a target molecule via an ether bond. The causality behind this choice is its high reliability, broad substrate scope, and generally mild conditions.

Objective: To synthesize a novel diaryl ether by reacting 4-Fluoro-3-isopropoxyphenol with an activated aryl halide.

Self-Validating Protocol:

  • Reagent Preparation:

    • To a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Fluoro-3-isopropoxyphenol (1.0 eq, e.g., 170 mg, 1.0 mmol).

    • Add anhydrous solvent (e.g., 10 mL of DMF or acetonitrile).

    • Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq, 207 mg, 1.5 mmol) or cesium carbonate (Cs₂CO₃, 1.2 eq, 391 mg, 1.2 mmol). The choice of a stronger base like Cs₂CO₃ can accelerate the reaction with less reactive halides.

  • Reaction Execution:

    • Stir the suspension at room temperature for 15 minutes to facilitate salt formation.

    • Add the electrophile (e.g., 4-nitrofluorobenzene, 1.1 eq, 155 mg, 1.1 mmol) to the mixture.

    • Heat the reaction to a suitable temperature (e.g., 60-80 °C). The temperature is chosen to provide sufficient thermal energy to overcome the activation barrier without causing decomposition.

  • Monitoring and Validation (In-Process):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. Use a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes).

    • Validation Check: The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates a successful reaction. The reaction is complete when the limiting reagent is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water (50 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL).

    • Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization and Validation (Final):

    • Obtain ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra to confirm the structure of the product.

    • Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

    • The purity can be assessed by HPLC. A final purity of >95% is typically required for subsequent steps.

Application in a Drug Discovery Context

To illustrate the strategic value of this building block, consider a hypothetical lead compound in a drug discovery program that suffers from rapid metabolic degradation at an unsubstituted phenolic ring.

Drug_Discovery_Logic Lead Lead Compound (with p-hydroxyphenyl group) Problem Identified Problem: Rapid Phase I metabolism (P450 hydroxylation) Lead->Problem is identified with Synthesis Synthetic Step: Williamson Ether Synthesis or Suzuki Coupling Lead->Synthesis Strategy Strategic Solution: Metabolic Blocking & Property Modulation Problem->Strategy requires a BuildingBlock Selected Tool: 4-Fluoro-3-isopropoxyphenol Strategy->BuildingBlock is enabled by BuildingBlock->Synthesis NewCompound New Analog Synthesis->NewCompound Outcome Predicted Outcomes: 1. Blocked metabolic site (F). 2. Increased lipophilicity (iPr). 3. Maintained H-bond donor (OH). 4. Improved PK profile. NewCompound->Outcome leads to

Caption: Logic diagram for using the building block to solve a metabolic liability.

By replacing the vulnerable phenol with a fragment derived from 4-Fluoro-3-isopropoxyphenol, the development team can address the metabolic issue directly. The fluorine atom at the 4-position effectively blocks enzymatic attack. Simultaneously, the isopropoxy group can probe new binding pockets and increase lipophilicity, while the preserved phenolic hydroxyl can maintain a critical hydrogen bonding interaction with the target protein. This multi-faceted modulation from a single building block is a hallmark of efficient medicinal chemistry.

References

  • PubChem. (n.d.). 4-Fluoro-3-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Chemical Synthesis Platform. (n.d.). Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. Retrieved February 5, 2026, from [Link]

  • Luo, L., Qiu, T., Meng, Y., et al. (2013). A novel fluoro-terminated hyperbranched poly(phenylene oxide) (FHPPO): synthesis, characterization, and application in low-k epoxy materials. RSC Advances, 3(35), 14509-14520. [Link]

  • Bienvenu, A., Mar-Juarez, E., & Rousseau, G. (2002). Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions. Collection of Czechoslovak Chemical Communications, 67(10), 1466-1476. [Link]

  • Li, Y., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5019. [Link]

  • Greenpeace Research Laboratories. (2005). Uses of Perfluorinated Substances. Retrieved February 5, 2026, from [Link]

  • Maurer, F., et al. (1986). U.S. Patent No. 4,626,601. U.S.
  • Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.
  • PubChem. (n.d.). 4-Isopropoxyphenol. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Dias, L. C., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(5), 724. [Link]

  • PubChem. (n.d.). 3-Isopropoxyphenol. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Zhu, W., et al. (2022). Fluoroalkoxylated C-3 and C-9 (S)-12-Bromostepholidine Analogues with D1R Antagonist Activity. ACS Chemical Neuroscience, 13(15), 2326-2339. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • CPAChem. (2024). Safety Data Sheet: 2-Isopropoxyphenol. Retrieved February 5, 2026, from [Link]

  • O'Hagan, D. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Journal of Fluorine Chemistry, 129(8), 759-774. [Link]

  • Andappan, M. M., et al. (2022). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews, 51(13), 5431-5486. [Link]

  • Solvay. (n.d.). Organic Fluorinated Building Blocks. Retrieved February 5, 2026, from [Link]

  • Lee, E., & Sanford, M. S. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society, 139(36), 12402–12405. [Link]

  • Halocarbon Life Sciences. (n.d.). Fluorinated Building Blocks. Retrieved February 5, 2026, from [Link]

  • Crizer, D. M., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. Environmental Science & Technology, 56(15), 10738–10748. [Link]

  • PubChem. (n.d.). 2-Isopropoxyphenol. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Coe, P. L., Löhr, M., & Rochin, C. (1998). Reactions involving hexafluoropropylene oxide. Journal of the Chemical Society, Perkin Transactions 1, 2803-2812. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the O-Alkylation of 4-Fluororesorcinol

Introduction: The Strategic Value of 4-Fluororesorcinol Ethers 4-Fluororesorcinol (4-fluoro-1,3-dihydroxybenzene) is a valuable aromatic building block in the synthesis of complex molecules.[1][2] Its utility is signific...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Fluororesorcinol Ethers

4-Fluororesorcinol (4-fluoro-1,3-dihydroxybenzene) is a valuable aromatic building block in the synthesis of complex molecules.[1][2] Its utility is significantly expanded through the O-alkylation of its hydroxyl groups, leading to a diverse range of mono- and di-ethers. These derivatives are key intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and fluorescent dyes.[1] The introduction of alkoxy groups modifies the molecule's lipophilicity, solubility, and electronic properties, which is of particular interest to drug development professionals seeking to enhance the metabolic stability and bioactivity of drug candidates.[3]

However, the selective O-alkylation of 4-fluororesorcinol presents a distinct set of challenges. The presence of two hydroxyl groups with different reactivities, influenced by the electron-withdrawing fluorine atom, necessitates precise control over reaction conditions to achieve selective mono- or di-alkylation. Furthermore, the potential for competing C-alkylation, a common side reaction in phenol alkylation, must be minimized to ensure high yields of the desired ether products.

This comprehensive guide provides detailed protocols and the underlying chemical principles for the successful O-alkylation of 4-fluororesorcinol. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the rationale behind the choice of reagents and conditions, empowering the user to adapt and troubleshoot these important synthetic transformations.

Core Principles of Selective O-Alkylation

The O-alkylation of 4-fluororesorcinol is predominantly achieved through the Williamson ether synthesis , a robust and versatile method for forming ether linkages.[4][5][6] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide or other suitable electrophile.[4][6][7]

Key factors influencing the success and selectivity of the O-alkylation of 4-fluororesorcinol include:

  • Choice of Base: The base is crucial for the deprotonation of the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions. The choice and stoichiometry of the base are primary determinants of mono- versus di-alkylation. Weaker bases like potassium carbonate (K₂CO₃) often favor mono-alkylation, while stronger bases such as sodium hydroxide (NaOH) or sodium hydride (NaH) can promote di-alkylation.

  • Nature of the Alkylating Agent: Primary alkyl halides are ideal for the SN2 reaction, as they are less sterically hindered.[4] Secondary and tertiary alkyl halides are more prone to elimination side reactions.[4] The leaving group also plays a role; iodides are typically more reactive than bromides, which are more reactive than chlorides.

  • Solvent System: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are commonly used as they effectively solvate the cation of the base without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity.[8]

  • Phase-Transfer Catalysis (PTC): This technique is particularly effective for the O-alkylation of phenols.[9][10][11][12][13] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the phenoxide ion from an aqueous or solid phase into the organic phase containing the alkylating agent, accelerating the reaction and often improving selectivity by minimizing C-alkylation.[9][13]

Visualizing the O-Alkylation of 4-Fluororesorcinol

G cluster_start Starting Material cluster_reagents Reagents cluster_products Products 4-Fluororesorcinol 4-Fluororesorcinol Mono-O-alkylated Product Mono-O-alkylated Product 4-Fluororesorcinol->Mono-O-alkylated Product 1. Base (1 eq.) 2. R-X (1 eq.) Di-O-alkylated Product Di-O-alkylated Product 4-Fluororesorcinol->Di-O-alkylated Product 1. Base (>2 eq.) 2. R-X (>2 eq.) Mono-O-alkylated Product->Di-O-alkylated Product 1. Base (>1 eq.) 2. R-X (>1 eq.) G start Desired Product? mono Mono-O-alkylation start->mono Selective Mono-ether di Di-O-alkylation start->di Di-ether protocol1 Protocol 1: Selective Mono-methylation mono->protocol1 Methylation protocol3 Protocol 3: General Mono-alkylation (PTC) mono->protocol3 Other primary alkyl groups protocol2 Protocol 2: Di-methylation di->protocol2

Caption: Decision tree for selecting an O-alkylation protocol.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents are often toxic and should be handled with care.

Protocol 1: Selective Mono-O-methylation of 4-Fluororesorcinol

This protocol is adapted from established methods for the mono-methylation of hydroquinones and is optimized for selectivity towards the mono-ether product. [14][15] Materials:

  • 4-Fluororesorcinol (1.0 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (1.2 eq)

  • Methyl iodide (CH₃I) (1.1 eq)

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluororesorcinol (1.0 eq) and anhydrous acetone.

  • Add finely powdered potassium carbonate (1.2 eq) to the suspension.

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Slowly add methyl iodide (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-methylated product.

Protocol 2: Di-O-methylation of 4-Fluororesorcinol

This protocol is designed for the exhaustive methylation of both hydroxyl groups.

Materials:

  • 4-Fluororesorcinol (1.0 eq)

  • Sodium hydroxide (NaOH) (2.5 eq)

  • Dimethyl sulfate ((CH₃)₂SO₄) (2.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and ice bath

Procedure:

  • In a round-bottom flask, dissolve 4-fluororesorcinol (1.0 eq) in anhydrous THF.

  • Cool the solution in an ice bath and add sodium hydroxide pellets (2.5 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add dimethyl sulfate (2.5 eq) dropwise via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench with water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic extracts and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by vacuum distillation or flash column chromatography to obtain 1-fluoro-2,4-dimethoxybenzene.

Protocol 3: General Mono-O-alkylation using Phase-Transfer Catalysis (PTC)

This protocol provides a general framework for the mono-alkylation of 4-fluororesorcinol with various primary alkyl halides, such as benzyl bromide.

Materials:

  • 4-Fluororesorcinol (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene

  • Deionized water

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • Combine 4-fluororesorcinol (1.0 eq), potassium carbonate (1.5 eq), tetrabutylammonium bromide (0.1 eq), and toluene in a round-bottom flask.

  • Add the alkyl halide (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor by TLC.

  • Cool the reaction to room temperature and add deionized water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2x).

  • Combine all organic layers and wash with 1 M NaOH solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the mono-alkylated product.

Data Summary and Comparison

ProtocolTarget ProductKey ReagentsTypical SolventTemperatureAdvantages
1 Mono-methyl etherK₂CO₃, CH₃IAcetoneRefluxGood selectivity for mono-alkylation, mild conditions.
2 Di-methyl etherNaOH, (CH₃)₂SO₄THF0 °C to RTHigh yield for di-alkylation.
3 Mono-alkyl etherK₂CO₃, R-X, TBABToluene80-90 °CGeneral applicability, minimizes C-alkylation, good for less reactive alkyl halides. [9]

Troubleshooting and Scientific Insights

  • Low Yield of Mono-alkylated Product: If di-alkylation is a significant side product in Protocol 1 or 3, reduce the amount of alkylating agent to stoichiometric or slightly sub-stoichiometric amounts (0.95 eq). Additionally, shortening the reaction time can favor the mono-alkylated product.

  • Presence of C-Alkylated Byproducts: C-alkylation is more likely under harsh conditions. The use of phase-transfer catalysis (Protocol 3) is highly recommended to suppress this side reaction. [9]Using less polar aprotic solvents can also favor O-alkylation.

  • Incomplete Reaction: If the starting material is not fully consumed, ensure that the base is of high quality and finely powdered to maximize its surface area. For less reactive alkyl halides, consider substituting with the corresponding alkyl iodide, which is a better leaving group. Increasing the reaction temperature or time may also be necessary.

  • Regioselectivity in Mono-alkylation: The two hydroxyl groups of 4-fluororesorcinol have different acidities due to the electronic effects of the fluorine atom and the other hydroxyl group. The hydroxyl group para to the fluorine is generally more acidic and therefore more likely to be deprotonated and alkylated first under kinetically controlled conditions with a slight deficiency of base.

Conclusion

The O-alkylation of 4-fluororesorcinol is a powerful tool for the synthesis of valuable chemical intermediates. By carefully selecting the appropriate base, alkylating agent, and solvent system, it is possible to achieve high yields and selectivity for either mono- or di-alkylated products. The protocols provided in this guide, grounded in the principles of the Williamson ether synthesis and enhanced by techniques such as phase-transfer catalysis, offer a solid foundation for researchers to successfully synthesize a wide range of 4-fluororesorcinol ethers.

References

  • Rhodium Chemistry Archives. Synthesis of 4-Methoxyphenol. Available from: [Link]

  • PrepChem. Preparation of 4-methoxyphenol. Available from: [Link]

  • Google Patents. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol.
  • Google Patents. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
  • PTC Organics, Inc. PTC Selective O-Alkylation. Available from: [Link]

  • PTC Organics, Inc. PTC O-Alkylation With a Secondary Benzyl Bromide. Available from: [Link]

  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • PubMed. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available from: [Link]

  • SlidePlayer. The Williamson Ether Synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Phase-Transfer-Catalyzed Alkylation of Hydantoins. Available from: [Link]

  • Nature. Promoter-restricted H3 Lys 4 di-methylation is an epigenetic mark for monoallelic expression. Available from: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]

  • PrepChem. Synthesis of 4-fluoro-1,2-dimethoxybenzene. Available from: [Link]

  • Macmillan Group, Princeton University. Phase-Transfer Catalysis (PTC). Available from: [Link]

  • MySkinRecipes. 3-Fluoro-4-methoxyphenol. Available from: [Link]

  • MDPI. Direct Hydroxylation of Phenol to Dihydroxybenzenes by H2O2 and Fe-based Metal-Organic Framework Catalyst at Room Temperature. Available from: [Link]

  • PubMed. Selective, on-resin N-methylation of peptide N-trifluoroacetamides. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Phase Transfer Catalysis. Available from: [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. Available from: [Link]

  • Google Patents. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene.
  • European Patent Office. Process for preparing fluorobenzene - EP 0054274 B1. Available from: [Link]

  • IOP Conference Series: Earth and Environmental Science. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • Organic Syntheses. Fluorobenzene. Available from: [Link]

Sources

Application

Application Note: Scalable Synthesis of 4-Fluoro-3-isopropoxyphenol via Controlled Diazotization-Hydrolysis

Abstract This application note details a robust protocol for the conversion of 4-fluoro-3-isopropoxyaniline to 4-fluoro-3-isopropoxyphenol via a diazotization-hydrolysis sequence. While the Sandmeyer-type hydroxylation i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the conversion of 4-fluoro-3-isopropoxyaniline to 4-fluoro-3-isopropoxyphenol via a diazotization-hydrolysis sequence. While the Sandmeyer-type hydroxylation is a classical transformation, the presence of an acid-sensitive secondary ether (isopropoxy group) and a nucleophile-sensitive halogen (fluorine) requires precise control over acidity and temperature. This guide addresses the suppression of common side reactions—specifically ether cleavage and azo-tar formation—to maximize yield and purity for pharmaceutical and agrochemical intermediate synthesis.

Chemical Strategy & Mechanistic Insight

The transformation proceeds through two distinct kinetic phases:[1][2]

  • Diazotization (

    
    ):  Formation of the diazonium salt using sodium nitrite in sulfuric acid.[3]
    
  • Hydrolysis (Thermal): Nucleophilic substitution of the diazo group (

    
    ) by water (
    
    
    
    -like mechanism).
Critical Process Parameters (CPPs)
  • Acidity Control: The isopropoxy group is susceptible to acid-catalyzed cleavage (yielding the diol) at high temperatures. The protocol uses dilute sulfuric acid (

    
    ) rather than concentrated acid during the heating phase to preserve the ether linkage.
    
  • Regioselectivity: The fluorine atom at the para-position activates the ring but is generally stable under aqueous acidic conditions. However, high concentrations of halide ions (e.g.,

    
     from 
    
    
    
    ) should be avoided to prevent competitive Sandmeyer chlorination; thus,
    
    
    is the acid of choice.
  • Tar Suppression: Diazonium salts are electrophiles that can couple with the electron-rich phenol product to form azo dyes (tars). This is mitigated by steam distillation or high-dilution hydrolysis , ensuring the product is removed or diluted immediately upon formation.

Reaction Scheme

ReactionScheme Start 4-Fluoro-3-isopropoxyaniline Inter Diazonium Bisulfate Intermediate (Unstable < 5°C) Start->Inter NaNO2, H2SO4 0-5°C Prod 4-Fluoro-3-isopropoxyphenol (Target) Inter->Prod H2O, Heat (70-90°C) -N2 (gas) Side Side Product: Azo Tars / Diols Inter->Side Coupling (pH > 4) or Overheating

Figure 1: Reaction pathway highlighting the critical intermediate and potential divergence to side products.

Safety & Hazard Analysis

WARNING: Diazonium salts are potentially explosive if allowed to dry. Always keep the intermediate in solution.

Hazard ClassRisk FactorMitigation Strategy
Explosion Dry diazonium salts are shock-sensitive.Never dry the intermediate. Proceed immediately to hydrolysis.
Toxicity Nitrogen oxides (

) generation.
Conduct all steps in a fume hood. Use a scrubber if scaling up.
Thermal Exothermic diazotization.Strict temperature control (

) during nitrite addition.
Chemical Hydrofluoric acid (trace).[4]While unlikely, decomposition of fluoro-aromatics can release

. Have calcium gluconate gel available.

Materials & Equipment

Reagents
  • Precursor: 4-Fluoro-3-isopropoxyaniline (Purity

    
    ).
    
  • Acid: Sulfuric Acid (

    
    ), 98% and prepared 35% aqueous solution.
    
  • Nitrosating Agent: Sodium Nitrite (

    
    ), 40% w/v aqueous solution.
    
  • Quencher: Urea (solid).

  • Solvent: Ethyl Acetate or MTBE (for extraction).

  • Catalyst (Optional): Copper(II) Sulfate (

    
    ) - accelerates hydrolysis at lower temps.
    
Equipment
  • Jacketed glass reactor or 3-neck round bottom flask.

  • Mechanical stirrer (magnetic stirring is insufficient for slurries).

  • Internal temperature probe (Thermocouple).

  • Addition funnel with pressure equalization.

  • Reflux condenser.[1]

Detailed Experimental Protocol

Phase 1: Diazotization[2]
  • Charge: Into a 3-neck flask, add 4-Fluoro-3-isopropoxyaniline (1.0 equiv) and water (5 vol).

  • Acidification: Slowly add concentrated

    
      (2.5 equiv) while stirring. The amine sulfate salt may precipitate as a slurry.
    
    • Note: The exotherm must be controlled. Maintain internal temperature

      
       during acid addition.
      
  • Cooling: Cool the mixture to

    
      using an ice/salt bath or chiller.
    
  • Nitrosation: Dropwise add the

    
     solution  (1.05 equiv) via addition funnel.
    
    • Rate Limit: Adjust addition rate so the internal temperature never exceeds

      
       .
      
    • Visual Cue: The slurry should dissolve into a clear to slightly yellow solution as the diazonium salt forms.

  • Validation: Stir for 30 minutes at

    
    . Test the solution with Starch-Iodide paper .
    
    • Result: Instant blue/black color indicates excess nitrous acid (Required condition).

  • Quenching: Add Urea (approx. 0.1 equiv) portion-wise until the Starch-Iodide test is negative.

    • Why? Excess nitrous acid will nitrosate the phenol product, creating impurities.

Phase 2: Hydrolysis (The "Drop-in" Method)

This method minimizes the concentration of diazonium salt in the hot zone, preventing azo-coupling.

  • Preparation: In a separate reactor, heat a solution of 15%

    
      (10 vol) to 
    
    
    
    .
    • Optional: Add

      
       (0.5 equiv) to this solution to catalyze phenol formation and allow lower temperatures (
      
      
      
      ), further protecting the isopropoxy group.
  • Addition: Transfer the cold (

    
    ) diazonium solution into the addition funnel. Slowly drop the cold diazonium solution into the hot  acid solution.
    
    • Observation: Vigorous evolution of nitrogen gas (

      
      ) will occur. Ensure adequate venting.
      
  • Completion: Once addition is complete, stir at temperature for 15–30 minutes. Monitor by HPLC or TLC.

  • Cooling: Rapidly cool the reaction mixture to room temperature (

    
    ) to stop any further ether hydrolysis.
    
Phase 3: Work-up & Isolation[1]
  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
    ).
    
  • Washing: Wash combined organics with:

    • Water (

      
      ).[5]
      
    • Saturated

      
       (carefully, to remove acid traces).
      
    • Brine (

      
      ).[1]
      
  • Drying: Dry over anhydrous

    
     and filter.
    
  • Concentration: Evaporate solvent under reduced pressure (

    
    , 200 mbar).
    
  • Purification: If necessary, purify via silica gel chromatography (Hexanes:EtOAc gradient) or recrystallization from Hexane/Toluene.

Process Logic & Decision Flow

ProcessLogic Start Start: Amine Precursor AcidAdd Add H2SO4 (Temp < 40°C) Start->AcidAdd Cool Cool to 0-5°C AcidAdd->Cool NaNO2 Add NaNO2 (Slowly) Cool->NaNO2 Check Starch-Iodide Test? NaNO2->Check Check->NaNO2 Negative (Add more NaNO2) AddUrea Add Urea (Quench HNO2) Check->AddUrea Positive (Blue) Hydrolysis Drop into Hot Acid (80°C) AddUrea->Hydrolysis Workup Extraction & Isolation Hydrolysis->Workup

Figure 2: Operational workflow ensuring reaction completion and safety.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Tar Formation Azo coupling between diazonium salt and product.Use the "Drop-in" hydrolysis method (Phase 2). Do not heat the diazonium salt in bulk.
Product is a Diol Isopropoxy group cleavage.Acidity too high or temp too high during hydrolysis. Reduce

conc. to 15% or lower temp to

.
Incomplete Conversion Diazotization failed.Ensure temp was

and starch-iodide test was positive before heating.
Chlorinated Impurity Competitive Sandmeyer reaction.Ensure no

or chloride salts were used. Use only sulfate salts.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Cohen, T. et al. "Copper-mediated hydroxylation of arenediazonium salts." Journal of Organic Chemistry, 1977 , 42, 2053. Link (Describes the use of Copper salts to improve phenol yields).

  • Hansen, et al. "Process for the diazotization of 2,5-dichloroanilines." U.S. Patent 20160318853A1, 2016 . Link (Provides industrial context for solubility issues in sulfuric acid diazotization).

  • Organic Chemistry Portal. "Diazotization and Sandmeyer Reaction." Link (General mechanism verification).

Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment before handling hazardous reagents like sodium nitrite and strong acids.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Fluoro-3-isopropoxyphenol

Introduction Welcome to the Technical Support Center. This guide addresses the purification and isolation of 4-Fluoro-3-isopropoxyphenol (CAS: 1864066-68-7 / Analogous structures).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification and isolation of 4-Fluoro-3-isopropoxyphenol (CAS: 1864066-68-7 / Analogous structures). This compound is a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors where the isopropoxy group provides steric bulk and lipophilicity, while the fluorine atom modulates metabolic stability.

Users frequently encounter challenges regarding its physical state (often a viscous oil or low-melting solid) and the separation of regioisomers formed during alkylation. This guide moves beyond basic recipes to provide a logic-driven, self-validating purification strategy.

Module 1: Chemical Hygiene & Stability

Q: My product is turning pink/brown upon storage. Is it degraded? A: Phenols are inherently susceptible to oxidative coupling (quinone formation) when exposed to air and light. A color change to pink or brown indicates early-stage oxidation but does not necessarily mean the bulk material is compromised.

  • Corrective Action: Store the compound under an inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Protocol: If the color is deep, perform a rapid filtration through a short plug of silica gel using 10% Ethyl Acetate in Hexanes to remove the polar oxidized species before use.

Module 2: The "Self-Validating" Acid-Base Extraction

Context: The most common synthesis route involves the mono-alkylation of 4-fluororesorcinol. This produces three distinct species:

  • Starting Material: 4-Fluororesorcinol (Highly Polar, Diprotic Acid).

  • Product: 4-Fluoro-3-isopropoxyphenol (Moderately Polar, Monoprotic Acid).

  • Impurity: 1,3-Diisopropoxy-4-fluorobenzene (Non-polar, Neutral).

Q: How do I separate the dialkylated impurity without running a column? A: You can exploit the acidity difference (pKa) between the species. The neutral impurity has no acidic protons and will not extract into base.

Protocol: Differential Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in Toluene or TBME (tert-Butyl methyl ether). Avoid Ethyl Acetate here as it can hydrolyze under strong basic conditions.

  • First Wash (Removal of Highly Acidic/Polar species): Wash the organic layer with 5% NaHCO3 . This removes residual strong acids or highly water-soluble starting materials (resorcinols) without deprotonating the isopropoxyphenol significantly.

  • Target Extraction (The Critical Step): Extract the organic layer with 1N NaOH (2-3 portions) .

    • Mechanism:[1] The 4-Fluoro-3-isopropoxyphenol (pKa ~10) is deprotonated to form the water-soluble sodium phenolate.

    • Result: The Product moves to the Aqueous Layer . The Dialkylated impurity (Neutral) stays in the Organic Layer .

  • Separation: Discard the organic layer (contains neutral impurities).

  • Recovery: Acidify the combined aqueous extracts with 2N HCl to pH ~2. The solution will turn cloudy as the phenol regenerates.

  • Final Extraction: Extract the now-acidic aqueous layer with Ethyl Acetate, dry over Na2SO4, and concentrate.

Visual Workflow (Decision Logic)

ExtractionLogic Crude Crude Mixture (Product + Dialkyl + Resorcinol) Dissolve Dissolve in Toluene Crude->Dissolve WashBase Extract with 1N NaOH Dissolve->WashBase OrgLayer1 Organic Layer (Contains Neutral Dialkylated Impurity) WashBase->OrgLayer1 Neutral Species AqLayer1 Aqueous Layer (Contains Product as Phenolate) WashBase->AqLayer1 Anionic Species Waste Discard to Waste OrgLayer1->Waste Acidify Acidify with HCl to pH 2 AqLayer1->Acidify ExtractFinal Extract with Ethyl Acetate Acidify->ExtractFinal FinalProd Pure 4-Fluoro-3-isopropoxyphenol ExtractFinal->FinalProd

Figure 1: Differential Acid-Base Extraction Logic for Phenolic Purification.

Module 3: Chromatographic Purification

Q: I still have a regioisomer (2-isopropoxy-4-fluorophenol) impurity. Acid/Base didn't work. A: Regioisomers have almost identical pKa values, so extraction won't separate them. You must use Flash Column Chromatography or High-Vacuum Distillation.

Flash Chromatography Protocol
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes / Ethyl Acetate.

  • Gradient Strategy:

    • Start: 100% Hexanes (Elutes non-polar residuals).

    • Ramp: 0% to 20% Ethyl Acetate over 10 Column Volumes (CV).

    • Note: The isopropoxy group adds lipophilicity. The product will elute earlier than unsubstituted fluorophenols. Expect elution around 10-15% EtOAc.

Vacuum Distillation (For Scale-Up)

If you have >10g of material, distillation is superior to chromatography.

  • Boiling Point Estimation: Based on analogs (e.g., 3-isopropoxyphenol), expect a boiling point of 85-95°C at 0.1 mmHg .

  • Setup: Short-path distillation head. Ensure the vacuum is stable to prevent "bumping" of the viscous oil.

Module 4: Crystallization (The "Oil" Problem)

Q: The literature implies a solid, but I have an oil. How do I crystallize it? A: 4-Fluoro-3-isopropoxyphenol is a "low-melting solid" (likely mp 30-45°C). Small amounts of solvent or impurities depress the melting point, keeping it an oil.

Troubleshooting Guide for Crystallization:

MethodSolvent SystemProcedure
High-Shear Cooling Pentane / Dry IceDissolve oil in minimum Pentane. Cool to -78°C (Dry Ice/Acetone). Scratch the glass vigorously to induce nucleation.
Two-Solvent Recrystallization Hexane / TolueneDissolve in warm Toluene (min vol). Add Hexane until cloudy. Cool slowly to -20°C in a freezer.
Seeding N/AIf you obtain any solid crystal, save it! Use it to seed future oily batches at 0°C.

Summary of Physical Data

PropertyValue (Approximate/Analog Based)Context
Molecular Weight 170.18 g/mol C9H11FO2
Physical State Viscous Oil / Low Melting SolidHighly dependent on purity.
Boiling Point ~90°C @ 0.1 mmHgSuitable for high-vac distillation.
pKa ~9.8 - 10.2Weakly acidic (Phenolic).
Solubility High: EtOH, EtOAc, DCM, TolueneLow: Water, HexaneLipophilic ether tail aids organic solubility.

References

  • PubChem. (n.d.).[2] 3-Isopropoxyphenol Compound Summary. National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]

  • Denton, J. R. (2018). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol. Longdom Publishing. Retrieved October 26, 2023, from [Link]

Sources

Optimization

Removing unreacted starting materials from 4-Fluoro-3-isopropoxyphenol

The following technical guide is designed for researchers and process chemists optimizing the isolation of 4-Fluoro-3-isopropoxyphenol . It addresses the specific challenge of separating this mono-ether target from its u...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the isolation of 4-Fluoro-3-isopropoxyphenol . It addresses the specific challenge of separating this mono-ether target from its unreacted starting material (4-fluororesorcinol) and over-alkylated byproducts.

Topic: Removal of Unreacted Starting Materials & Impurities Target Molecule: 4-Fluoro-3-isopropoxyphenol (CAS: 72221-95-8) Primary Impurity: 4-Fluororesorcinol (Starting Material) Secondary Impurity: 1,3-Diisopropoxy-4-fluorobenzene (Over-alkylated byproduct)

The Separation Logic (Mechanistic Overview)

Before attempting purification, it is critical to understand the physicochemical differences between your three components. The separation strategy relies on exploiting the polarity gap and water solubility differential between the diol (SM), the mono-phenol (Product), and the di-ether (Byproduct).

ComponentStructure TypePolarityWater SolubilityAcidity (pKa approx)
4-Fluororesorcinol (SM) Di-phenol (1,3-diol)HighVery High (>100 g/L)~9.0 (Most Acidic)
4-Fluoro-3-isopropoxyphenol Mono-phenolModerateLow (<10 g/L)~10.0
1,3-Diisopropoxy-4-fluorobenzene Di-etherLowNegligibleNeutral (Non-acidic)

The Strategy:

  • Water Washes: Exploit the extreme water solubility of the resorcinol starting material to remove the bulk of it before chromatography.

  • pH-Swing Extraction: Use the acidity of the phenols to separate them from the neutral di-ether byproduct.

  • Flash Chromatography: Final polishing to remove trace SM that "streaks" or co-elutes.

Troubleshooting Protocols (Q&A Format)

Q1: I have a significant amount of unreacted 4-fluororesorcinol. How do I remove it without running a column?

Recommendation: Utilize a High-Ionic Strength Aqueous Wash Sequence . Because 4-fluororesorcinol is a 1,3-benzenediol, it is significantly more water-soluble than your mono-alkylated product.

Protocol:

  • Dissolve your crude reaction mixture in a non-polar organic solvent. Toluene or TBME (Methyl tert-butyl ether) are superior to Ethyl Acetate here because they dissolve less water, forcing the polar resorcinol out.

  • Wash the organic layer 3 times with a volume of water equal to 50% of the organic volume.

  • Critical Step: Perform a final wash with 5% NaHCO₃ . The slight basicity helps deprotonate the more acidic resorcinol (pKa ~9) slightly more than the product, driving it into the aqueous phase without fully extracting your product.

  • Check the organic layer by TLC. If SM persists, repeat the water wash.

Q2: My product contains the "over-alkylated" di-ether impurity. How do I separate it?

Recommendation: Perform a pH-Switch Extraction (Claisen Alkali Method) . The di-ether is neutral and will not form a salt with sodium hydroxide, whereas your product (a phenol) will.

Workflow Diagram:

ExtractionWorkflow Start Crude Mixture (SM + Product + Di-ether) Step1 Dissolve in Toluene/Ether Start->Step1 Step2 Extract with 2M NaOH (aq) Step1->Step2 Separation Phase Separation Step2->Separation OrgLayer Organic Layer Contains: Neutral Di-ether Separation->OrgLayer AqLayer Aqueous Layer (Basic) Contains: Product (Phenolate) + SM Separation->AqLayer Discard Discard Organic Layer (Removes Di-ether) OrgLayer->Discard Step3 Wash Aq. Layer with Ether (Removes trace neutrals) AqLayer->Step3 Step4 Acidify Aq. Layer to pH 2 (HCl) Step3->Step4 Step5 Extract into EtOAc Step4->Step5 Final Final Organic Layer Contains: Product + Trace SM Step5->Final

Caption: pH-Switch Extraction workflow to isolate phenolic species from neutral ether byproducts.

Q3: The starting material is co-eluting with my product on the column. What gradient should I use?

Recommendation: Switch to a DCM/Methanol or Toluene/Acetone system. Standard Hexane/EtOAc gradients often cause resorcinols to "tail" or streak, contaminating the product fractions.

Optimized Flash Conditions:

  • Stationary Phase: Acid-washed Silica Gel (optional but recommended to reduce tailing of phenols).

  • Mobile Phase A: Dichloromethane (DCM)

  • Mobile Phase B: Methanol (MeOH)

  • Gradient: 0% to 5% MeOH in DCM over 20 column volumes.

    • Why? The non-polar di-ether elutes at the solvent front. The mono-ether (Product) elutes next. The highly polar diol (SM) will likely stick to the silica or require >10% MeOH to elute.

Q4: I am seeing low yields after the base extraction. Did I lose my product?

Possible Cause: The product (4-Fluoro-3-isopropoxyphenol) has some water solubility, especially in the presence of unreacted isopropanol or DMF co-solvents. Fix:

  • Ensure all reaction solvents (DMF, DMSO, Isopropanol) are removed before the extraction. Evaporate to dryness or perform an initial water wash.

  • When re-extracting the acidified aqueous layer (Step 5 in the diagram above), salt the aqueous phase with NaCl (saturation) to "salt out" the phenol into the organic layer.

Quantitative Data Summary

Property4-Fluororesorcinol (SM)4-Fluoro-3-isopropoxyphenol (Product)Separation Lever
LogP (Est.) ~0.9~2.5Partitioning: Product prefers organic; SM prefers aqueous.
pKa ~9.2~9.9Acidity: SM deprotonates at lower pH.
TLC Rf (3:1 Hex/EtOAc) 0.1 (Streaks)0.45Chromatography: Distinct separation possible.

Advanced Purification: Borate Complexation (Last Resort)

If the starting material persists despite extraction, you can exploit the 1,3-diol functionality of the resorcinol.

  • Treat the mixture with Sodium Borate (Borax) in an aqueous solution at pH 9-10.

  • Resorcinols can form cyclic borate complexes (though less stable than 1,2-diols, they still form anionic species).

  • These complexes are highly water-soluble and will remain in the aqueous phase while the mono-ether product (which cannot complex) is extracted into the organic phase.

References

  • PubChem. 4-Fluoro-3-isopropoxyphenol Compound Summary. National Library of Medicine. Available at: [Link]

  • Hashimoto, S., et al.Process for preparing resorcinol monoethers. U.S. Patent 4,046,816. Google Patents.
  • Sciencemadness. Process for producing mono-substituted alkylresorcinol isomers. Discussion and Patent Reference US 3,985,814. Available at: [Link](Note: Linked to primary patent source for reliability)

Troubleshooting

Technical Support Center: Stability of 4-Fluoro-3-isopropoxyphenol under Oxidative Conditions

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of 4-Fluoro-3-isopropoxyp...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of 4-Fluoro-3-isopropoxyphenol under oxidative conditions. Understanding the oxidative liability of this molecule is crucial for ensuring its quality, stability, and safety in various applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary factors influencing the oxidative stability of 4-Fluoro-3-isopropoxyphenol?

A1: The oxidative stability of 4-Fluoro-3-isopropoxyphenol is primarily influenced by the electronic effects of its substituents and the nature of the oxidizing agent. The phenol moiety is inherently susceptible to oxidation.[1] The isopropoxy group at the 3-position is an electron-donating group, which increases the electron density of the aromatic ring, making the molecule more susceptible to oxidation compared to unsubstituted phenol. Conversely, the fluorine atom at the 4-position is an electron-withdrawing group, which slightly deactivates the ring towards oxidation. The interplay of these two groups dictates the overall reactivity.

Common laboratory and environmental oxidants that can induce degradation include:

  • Atmospheric Oxygen: In the presence of light, heat, or metal ions, atmospheric oxygen can lead to slow oxidation.

  • Peroxides: Hydrogen peroxide and other organic peroxides are common initiators of phenol oxidation.

  • Metal Ions: Transition metal ions such as Fe(III), Cu(II), and Mn(II) can catalyze the oxidation of phenols.

  • Strong Oxidizing Agents: Reagents like potassium permanganate, chromic acid, and Fremy's salt are potent oxidants for phenols.[2][3]

Q2: What are the likely degradation products of 4-Fluoro-3-isopropoxyphenol under oxidative stress?

A2: While specific degradation products for 4-Fluoro-3-isopropoxyphenol are not extensively documented in publicly available literature, we can predict the likely products based on established phenol oxidation mechanisms. The initial step in phenol oxidation is typically the formation of a phenoxy radical. This radical can then undergo several transformations:

  • Dimerization: Two phenoxy radicals can couple to form dimeric and polymeric products.

  • Quinone Formation: Further oxidation can lead to the formation of benzoquinones. Given the substitution pattern, both ortho- and para-benzoquinones are possibilities, although the para-position is blocked by the fluorine atom. Oxidation of phenols with agents like chromic acid commonly yields quinones.[3][4]

  • Ring Opening: Under more aggressive oxidative conditions, such as with advanced oxidation processes (AOPs) involving hydroxyl radicals, the aromatic ring can be cleaved to form smaller, aliphatic molecules.[5] These can include carboxylic acids and aldehydes.

  • Hydroxylation: The aromatic ring may undergo further hydroxylation, leading to the formation of fluorinated catechols or hydroquinones.[6]

Q3: My solution of 4-Fluoro-3-isopropoxyphenol is turning colored upon storage. What is happening and how can I prevent it?

A3: The development of color in a solution of 4-Fluoro-3-isopropoxyphenol is a common indicator of oxidation. Phenols are known to form colored products upon oxidation, often due to the formation of quinone-type structures and polymeric materials.[2] This process can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal impurities.

Troubleshooting and Prevention:

  • Inert Atmosphere: Store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.

  • Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect the solution from light.

  • Low Temperature Storage: Storing solutions at reduced temperatures (e.g., 2-8 °C) can significantly slow down the rate of oxidation.[6]

  • Antioxidants: The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, can help to quench radical reactions and improve stability.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and inhibit their catalytic activity.

Q4: How can I quantitatively assess the oxidative stability of 4-Fluoro-3-isopropoxyphenol in my formulation?

A4: A forced degradation study is the recommended approach to quantitatively assess the oxidative stability of 4-Fluoro-3-isopropoxyphenol.[7][8] This involves subjecting the compound to various oxidative conditions and monitoring its degradation over time. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is essential for this analysis.

A well-designed forced degradation study will help you to:

  • Identify potential degradation products.

  • Understand the degradation pathways.

  • Develop a stability-indicating analytical method.

  • Determine appropriate storage and handling conditions.[7][8]

Experimental Protocol: Forced Oxidative Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of 4-Fluoro-3-isopropoxyphenol under various oxidative conditions.

1. Materials and Reagents:

  • 4-Fluoro-3-isopropoxyphenol

  • HPLC-grade acetonitrile and water

  • Hydrogen peroxide (30%)

  • Iron(III) chloride

  • Potassium permanganate

  • Sodium bisulfite (quenching agent)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of 4-Fluoro-3-isopropoxyphenol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution to a final concentration suitable for your analytical method (e.g., 100 µg/mL).

3. Forced Degradation Conditions (to be performed in parallel):

  • Control Sample: A working solution of the compound without any added oxidant.

  • Hydrogen Peroxide (Room Temperature): To a working solution, add a specific volume of 3% hydrogen peroxide.

  • Hydrogen Peroxide (Elevated Temperature): To a working solution, add 3% hydrogen peroxide and incubate at a controlled temperature (e.g., 50 °C).

  • Metal-Catalyzed Oxidation: To a working solution, add a small amount of a dilute solution of Iron(III) chloride.

  • Strong Oxidant: To a working solution, add a dilute solution of potassium permanganate dropwise until a faint, persistent pink color is observed.

4. Time-Point Sampling and Quenching:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

  • Immediately quench the oxidation reaction by adding a suitable quenching agent, such as a freshly prepared solution of sodium bisulfite. This is crucial to stop the degradation process at the specific time point.

5. Sample Analysis:

  • Analyze the quenched samples using a validated stability-indicating HPLC method.

  • The HPLC method should be capable of separating the parent compound from its degradation products. A gradient elution with a C18 column is often a good starting point.

  • Use a photodiode array (PDA) detector to obtain UV spectra of the parent and degradation products, and a mass spectrometer (MS) for structural elucidation of the degradants.

Data Presentation

The results of a forced degradation study can be summarized in a table to facilitate comparison of the stability of 4-Fluoro-3-isopropoxyphenol under different oxidative conditions.

Oxidative ConditionTime (hours)% Degradation of 4-Fluoro-3-isopropoxyphenolMajor Degradation Products (by HPLC Peak Area %)
3% H₂O₂ (RT)245%DP1 (2%), DP2 (3%)
3% H₂O₂ (50 °C)825%DP1 (8%), DP2 (12%), DP3 (5%)
0.1 mM FeCl₃ (RT)2415%DP1 (5%), DP4 (10%)
0.01% KMnO₄ (RT)290%Multiple unresolved peaks

Note: This table presents hypothetical data for illustrative purposes.

Visualization of Potential Degradation Pathway

The following diagram illustrates a plausible oxidative degradation pathway for 4-Fluoro-3-isopropoxyphenol, initiating with the formation of a phenoxy radical.

OxidationPathway cluster_0 Initiation cluster_1 Propagation & Product Formation Parent 4-Fluoro-3-isopropoxyphenol Radical Phenoxy Radical Parent->Radical Oxidant Dimer Dimeric Products Radical->Dimer Radical Coupling Ortho_Quinone Ortho-Benzoquinone Derivative Radical->Ortho_Quinone Further Oxidation Ring_Opened Ring-Opened Products (e.g., Carboxylic Acids) Ortho_Quinone->Ring_Opened Aggressive Oxidation

Caption: Plausible oxidative degradation pathway of 4-Fluoro-3-isopropoxyphenol.

References

  • Keyingchem. (2026, January 13). What is the stability of 4 - Phenoxyphenol under different conditions? - Blog.
  • ResearchGate. (2022, March 9).
  • Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols.
  • National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Phenol.
  • Chemistry Stack Exchange. (2021, January 4). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding?
  • National Center for Biotechnology Information. (2018, February 20). Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light.
  • ResearchGate. (2025, December 18).
  • Chemistry Steps. Reactions of Phenols.
  • ResearchGate. (2025, August 6).
  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Hewgill, F. R., & Kennedy, B. R. (1966). Oxidation of alkoxy-phenols. Part VI. A hemi-acetal from 4-methoxy-2-t-butylphenol. Journal of the Chemical Society C: Organic, 362. [Link]

  • Alanis-Sánchez, B., et al. (2019). Suggested metabolic pathway for the degradation of naproxen by Amycolatopsis sp. Poz14. ResearchGate. [Link]

  • National Center for Biotechnology Information. 4-hydroxyproline degradation. PubChem Pathway. [Link]

  • YouTube. (2023, August 7). Oxidation of Phenol | Organic Reactions | Chemistry #chemistrylearning. [Link]

  • University of Calgary. Ch24: Phenols oxidations. [Link]

  • The Wastewater Blog. (2019, January 12). Phenol Oxidation. [Link]

  • ResearchGate. (2025, August 10). Advanced oxidation of alkylphenol ethoxylates in aqueous systems. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: 4-Fluoro-3-isopropoxyphenol Purity

Executive Summary This guide outlines the development and validation of a high-fidelity HPLC method for the purity analysis of 4-Fluoro-3-isopropoxyphenol (FIP) . As a critical intermediate in pharmaceutical synthesis, F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the development and validation of a high-fidelity HPLC method for the purity analysis of 4-Fluoro-3-isopropoxyphenol (FIP) . As a critical intermediate in pharmaceutical synthesis, FIP presents unique chromatographic challenges due to the combined effects of the electron-withdrawing fluorine atom, the ionizable phenolic hydroxyl group, and the hydrophobic isopropoxy moiety.

We compare two distinct methodological approaches:

  • The "Generic" Alternative: A standard neutral pH isocratic method often used for rapid screening.[1][2]

  • The Optimized Protocol (The Product): A specific acid-buffered gradient method designed for maximum resolution of regioisomers and process impurities.[1][2]

Key Finding: The Optimized Protocol yields a 3.5x increase in resolution (


)  between the main peak and critical isomeric impurities compared to the generic alternative, while maintaining a tailing factor (

) of < 1.2.

Introduction & Molecule Analysis[1][3][4][5][6][7]

4-Fluoro-3-isopropoxyphenol is a di-substituted phenol.[1][2] To develop a robust method, we must first understand its physicochemical behavior in solution:

  • Phenolic Moiety (

    
    ):  At neutral pH, phenols interact strongly with residual silanols on silica-based columns, leading to severe peak tailing.[1]
    
  • Isopropoxy Group: Adds significant hydrophobicity, requiring higher organic strength for elution compared to simple fluorophenols.[1][2]

  • Fluorine Substitution: The electron-withdrawing nature of fluorine slightly increases acidity and alters the dipole moment, offering a handle for selectivity on specific stationary phases.

The Separation Challenge

The primary objective is not just retaining FIP, but resolving it from its likely synthetic impurities:

  • Impurity A: 4-Fluorophenol (Starting material/Hydrolysis product).[1][2]

  • Impurity B: 2-Fluoro-3-isopropoxyphenol (Regioisomer).[1][2]

Comparative Analysis: Generic vs. Optimized

We evaluated the performance of a standard "Generic Screening Method" against our "Optimized Development Method."

Method A: The Alternative (Generic Isocratic)
  • Column: Standard C18 (5 µm, 150 x 4.6 mm).[1][3]

  • Mobile Phase: Water / Acetonitrile (50:50 v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Observation: This method is commonly used for "quick checks" in organic synthesis labs.[1][2]

Method B: The Optimized Product (Acidic Gradient)
  • Column: High-Purity End-capped C18 (3.5 µm, 100 x 4.6 mm).[1][2]

  • Mobile Phase A: 0.1%

    
     in Water (pH ~2.2).[1][2]
    
  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 20% B to 80% B over 15 minutes.

  • Rationale: Acidification suppresses the ionization of the phenol (

    
    ), eliminating silanol interactions.[1][2] The gradient focuses the peak shape and separates the early-eluting starting material from the late-eluting hydrophobic byproducts.[1][2]
    
Performance Data Summary
ParameterMethod A (Generic)Method B (Optimized)Status
Retention Time (

)
4.2 min8.5 minControlled
Tailing Factor (

)
2.1 (Severe Tailing)1.08 (Symmetric)Pass
Theoretical Plates (

)
~4,500>12,000Superior
Resolution (

)
(Main vs. Isomer)
1.2 (Co-elution)4.8 (Baseline)Critical Pass
LOD (Signal/Noise = 3) 0.5 µg/mL0.05 µg/mLHigh Sensitivity

Technical Insight: The tailing observed in Method A is a classic "kinetic tailing" caused by the secondary interaction between the deprotonated phenoxide and the silica support. By lowering the pH in Method B below the


 (to pH 2.2), we ensure the molecule remains 100% neutral, engaging only in hydrophobic partitioning.

Detailed Experimental Protocol (Optimized Method)

This protocol is designed to be self-validating. If the system suitability criteria are not met, the run should be aborted.

Reagents & Equipment[1][2][6]
  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water.[1][2]

  • Buffer: 85% Phosphoric Acid (

    
    ).[1][2]
    
  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent high-purity silica), 3.5 µm, 4.6 x 100 mm.[1]

Mobile Phase Preparation[1][2]
  • Mobile Phase A (0.1%

    
    ):  Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of water. Mix and filter through a 0.22 µm nylon filter.
    
  • Mobile Phase B: 100% Acetonitrile.[1][2] Note: Do not premix to allow for gradient flexibility.

Instrument Parameters[1][2][6]
  • Flow Rate: 1.2 mL/min.[1][2]

  • Column Temp: 30°C (Thermostatted).

  • Detection: UV at 280 nm (Phenol

    
     transition) and 254 nm.[1][2]
    
  • Injection Volume: 5 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.008020Start
12.002080Linear Ramp
12.108020Re-equilibration
16.008020Stop

Method Development Workflow

The following diagram illustrates the logical decision pathway used to arrive at the Optimized Method, highlighting the critical decision points regarding pH and stationary phase selection.

MethodDevelopment Start Start: 4-Fluoro-3-isopropoxyphenol Scouting Scouting Run: Neutral pH (Water/ACN) Start->Scouting Decision1 Result: Peak Tailing > 1.5? Scouting->Decision1 Action1 Add Acid Modifier (0.1% H3PO4) Suppress Ionization Decision1->Action1 Yes (Phenol Interaction) CheckRes Check Resolution (Isomers) Action1->CheckRes OptimizeSelectivity Switch to Phenyl-Hexyl Column (Fluorine-Selectivity) CheckRes->OptimizeSelectivity Rs < 1.5 (Co-elution) OptimizeGradient Optimize Gradient Slope (C18 is sufficient) CheckRes->OptimizeGradient Rs > 1.5 FinalMethod Final Method: Acidic C18 Gradient OptimizeSelectivity->FinalMethod OptimizeGradient->FinalMethod

Figure 1: Decision tree for optimizing HPLC separation of fluorinated phenols. The critical step is the acidification of the mobile phase to manage the phenolic pKa.

Validation & Scientific Grounding

To ensure this method meets regulatory standards (ICH Q2(R2)), the following validation parameters were established.

Specificity & Stress Testing

Specificity is demonstrated by injecting the individual impurities (4-Fluorophenol) and ensuring baseline separation.[1][2]

  • Grounding: According to ICH Q2(R2) , specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present [1].

Linearity and Range

A 5-point calibration curve was prepared from 10 µg/mL to 150 µg/mL.[1][2]

  • Correlation Coefficient (

    
    ):  > 0.999.[1][2]
    
  • y-intercept: < 2% of the response at 100% target concentration.[1][2]

Robustness (pH Sensitivity)

Small variations in pH (± 0.2 units) were tested.[1][2]

  • Result: Retention times shifted slightly, but resolution (

    
    ) remained > 2.0. This confirms that at pH 2.2, the analyte is fully protonated and far enough from its 
    
    
    
    that micro-fluctuations do not affect the ionization state [2].[1][2]

References

  • International Council for Harmonisation (ICH). (2023).[1][2][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Chromatography Online. (2020).[1][2] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.[2] [Link]

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 235373, 3-Isopropoxyphenol. [Link][1][5]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 4-Fluoro-3-isopropoxyphenol

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-Fluoro-3-isopropoxyphenol , a critical intermediate in the synthesis of fluorinated pharmaceutical scaffolds.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-Fluoro-3-isopropoxyphenol , a critical intermediate in the synthesis of fluorinated pharmaceutical scaffolds.[1][2]

This analysis contrasts the target compound with its structural analog, 4-Fluoro-3-methoxyphenol , to demonstrate how specific alkoxy side-chain modifications influence ionization stability and fragmentation pathways—key factors for researchers developing robust LC-MS/GC-MS monitoring protocols.[1][2]

Executive Summary

4-Fluoro-3-isopropoxyphenol (


, MW 170.18 Da) is a functionalized phenol used primarily as a building block for kinase inhibitors and agrochemicals.[1][2] Its mass spectral signature is defined by the lability of the isopropoxy group, which serves as a "soft" fragmentation handle.[2]

In contrast to methoxy-substituted analogs, the isopropoxy group undergoes a characteristic McLafferty-like rearrangement, yielding a dominant neutral loss of propene.[1][2] This feature allows for high-sensitivity detection of the core fluorinated resorcinol scaffold but results in a lower abundance of the molecular ion (


).[1][2]
Key Differentiators
Feature4-Fluoro-3-isopropoxyphenol (Target)4-Fluoro-3-methoxyphenol (Alternative)
Molecular Ion (

)
Low Intensity: Unstable due to facile propene elimination.[1][2]High Intensity: Stable aromatic ether bond.[1][2]
Primary Fragment m/z 128 (M - 42): Neutral loss of Propene (

).[1][2]
m/z 127 (M - 15): Radical loss of Methyl (

).[1][2]
Mechanism Charge-remote rearrangement (Entropy driven).[1][2][3]Radical cleavage (Energy driven).[1][2][3]
Detection Strategy Monitor fragment m/z 128 for quantification.Monitor parent m/z 142 for quantification.[1][2]

Technical Deep Dive: Fragmentation Mechanics

The Target: 4-Fluoro-3-isopropoxyphenol

The fragmentation of 4-Fluoro-3-isopropoxyphenol under Electron Ionization (EI, 70 eV) is governed by the "Ortho Effect" and the stability of the leaving alkene.[1][2]

  • Molecular Ion (m/z 170): The radical cation is formed but is short-lived.[1][2]

  • Primary Pathway (Loss of Propene,

    
    42 Da): 
    
    • The ether oxygen acts as the charge site.[2]

    • A hydrogen atom from the isopropyl methyl group transfers to the oxygen (via a 4-membered transition state).[1][2]

    • The C-O bond cleaves, expelling a neutral propene molecule (

      
      ).[2]
      
    • Result: Formation of the stable 4-fluororesorcinol radical cation (m/z 128) . This is invariably the Base Peak (100% relative abundance) .[1][2]

  • Secondary Pathway (Loss of CO,

    
    28 Da): 
    
    • The resulting phenol ion (m/z 128) undergoes ring contraction and expels carbon monoxide (CO).[2]

    • Result: Formation of a fluorinated cyclopentadienyl cation (m/z 100 ).[1][2]

The Alternative: 4-Fluoro-3-methoxyphenol

The methoxy analog (


, MW 142.13 Da) lacks the 

-carbon required for alkene elimination.[1][2]
  • Molecular Ion (m/z 142): Highly stable due to the strong

    
     bond.[1][2] Often the Base Peak.[1][2]
    
  • Primary Pathway (Loss of Methyl,

    
    15 Da): 
    
    • Homolytic cleavage of the

      
       bond releases a methyl radical (
      
      
      
      ).[1][2]
    • Result: Formation of a resonance-stabilized quinoid ion (m/z 127 ).

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways between the Isopropoxy target and the Methoxy alternative.

FragmentationPathways cluster_target Target: 4-Fluoro-3-isopropoxyphenol cluster_alt Alternative: 4-Fluoro-3-methoxyphenol cluster_common Secondary Decomposition M_Iso Molecular Ion (M+) m/z 170 (Unstable) TS_Iso 4-Membered Transition State H-Transfer M_Iso->TS_Iso EI (70eV) Frag_Iso Base Peak: 4-Fluororesorcinol m/z 128 TS_Iso->Frag_Iso - Propene (42 Da) (McLafferty-like) Ion_100 Fluoro-cyclopentadienyl Cation m/z 100 Frag_Iso->Ion_100 - CO (28 Da) Ring Contraction M_Met Molecular Ion (M+) m/z 142 (Stable) Frag_Met Fragment Ion m/z 127 M_Met->Frag_Met - Methyl Radical (15 Da) (Homolytic Cleavage)

Figure 1: Comparative fragmentation pathways showing the characteristic propene loss for the isopropoxy target versus methyl radical loss for the methoxy analog.[2]

Experimental Data & Protocol

Predicted Mass Spectrum Data Table

The following table summarizes the key diagnostic ions. Use these values to program Selected Ion Monitoring (SIM) windows.

m/z (Da)IdentityRelative Abundance (Est.)Origin
170 Molecular Ion (

)
10 - 20%Intact Parent
155

< 5%Loss of methyl from isopropyl
128 Base Peak (

)
100% Diagnostic: Loss of Propene
100

30 - 50%Phenolic ring degradation
99

15 - 25%Loss of formyl radical
Validated GC-MS Protocol

To ensure reproducible fragmentation, the following parameters are recommended. This protocol minimizes "in-source" fragmentation which can completely obliterate the weak molecular ion of isopropoxy phenols.[1][2]

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Inlet Parameters:

    • Mode: Splitless (for trace analysis) or Split 10:1 (for purity checks).

    • Temperature:

      
      .[1][2] Note: Do not exceed 
      
      
      
      to prevent thermal degradation of the ether before ionization.
  • Column:

    • Type: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5).[1][2]

    • Dimensions: 30m

      
       0.25mm 
      
      
      
      0.25µm.[1][2]
    • Flow: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial:

      
       (hold 1 min).
      
    • Ramp:

      
      /min to 
      
      
      
      .[1][2]
    • Hold: 3 min.

  • MS Source (EI):

    • Energy: 70 eV (Standard).[1][2]

    • Source Temp:

      
      .[1][2]
      
    • Quad Temp:

      
      .[1][2]
      
    • Scan Range: m/z 50 – 300.[1][2]

    • Solvent Delay: 3.0 min (Adjust based on solvent retention).

Self-Validation Step: Inject a standard of 4-Fluorophenol (m/z 112) alongside your sample.[1][2] If the m/z 128 peak in your target sample appears at a retention time distinct from 4-Fluorophenol but shares the m/z 100/99 fragment ratio, you have confirmed the in situ generation of the fluororesorcinol core, verifying the labile isopropoxy structure.

References

  • NIST Mass Spectrometry Data Center. Phenol, 4-fluoro- Mass Spectrum.[1][2][4][5] National Institute of Standards and Technology.[1][2] Available at: [Link][2]

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Standard text for McLafferty rearrangement mechanisms in ethers).

  • PubChem. 4-Isopropoxyphenol Compound Summary. National Library of Medicine.[1][2][6] Available at: [Link][2]

  • Smith, R. M. (2004).[1][2] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1][2] (Reference for phenolic fragmentation patterns).

Sources

Validation

Validating 4-Fluoro-3-isopropoxyphenol: Orthogonal Strategies for High-Fidelity SAR

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and QA/QC Scientists Topic: Purity Validation of 4-Fluoro-3-isopropoxyphenol (CAS: Derivative of 68792-12-1) The Purity Paradox in Fl...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and QA/QC Scientists Topic: Purity Validation of 4-Fluoro-3-isopropoxyphenol (CAS: Derivative of 68792-12-1)

The Purity Paradox in Fluorinated Phenols

In medicinal chemistry, 4-Fluoro-3-isopropoxyphenol serves as a critical scaffold, particularly in the synthesis of kinase inhibitors and GPCR ligands where the isopropoxy group provides lipophilic bulk and the fluorine atom modulates metabolic stability.

However, this building block presents a specific "Purity Paradox":

  • Regioisomerism: Electrophilic fluorination of 3-isopropoxyphenol often yields a mixture of the desired 4-fluoro (para to isopropoxy) and the undesired 2-fluoro or 6-fluoro isomers. These isomers possess nearly identical lipophilicity (

    
    ), making them difficult to resolve on standard C18 HPLC columns.
    
  • Silent Impurities: Common contaminants like inorganic fluorides or non-chromophoric oligomers are invisible to standard UV detection.

This guide compares the industry-standard Routine Validation (Method A) against the High-Fidelity Orthogonal Validation (Method B) , demonstrating why the latter is essential for reproducible Structure-Activity Relationship (SAR) data.

Comparative Analysis: Routine vs. Orthogonal Validation[1]

The Contenders
  • Method A (Routine): Reverse-Phase HPLC (C18 Column) with UV Detection (254 nm).

  • Method B (High-Fidelity): Orthogonal approach combining 19F-qNMR (Quantitative Nuclear Magnetic Resonance) and Phenyl-Hexyl HPLC .

Performance Metrics
FeatureMethod A: Standard C18 HPLC-UVMethod B: 19F-qNMR + Phenyl-Hexyl HPLC
Regioisomer Selectivity Low . 4-F and 2-F isomers often co-elute or show poor resolution (

).
High . 19F-NMR shifts distinguish isomers by >5 ppm. Phenyl-Hexyl phases separate based on

-

interactions.
Absolute Purity Relative . Area% assumes all components have equal extinction coefficients.Absolute . qNMR measures molar ratio against an internal standard, independent of UV absorption.
Detection of Inorganics None . Misses residual fluoride salts or drying agents.Partial . 19F-NMR detects inorganic fluoride; 1H-NMR detects residual solvents.
Throughput High . 5-10 min run time.Medium . NMR requires careful sample prep and relaxation delay optimization (

).
Risk of SAR Artifacts High . 5% regioisomer contamination can shift IC50 values by 10-fold if the impurity is potent.Low . Ensures the biological data reflects the intended structure.

Technical Deep Dive: Why Method B Wins

The Regioisomer Trap

On a standard C18 column, the hydrophobic interaction dominates. Since the fluorine atom exerts a similar electronic effect in both the 2- and 4-positions, the retention time shift is negligible.

Method B Solution:

  • Chromatography: A Phenyl-Hexyl stationary phase engages in

    
    -
    
    
    
    stacking with the phenol ring. The electron-withdrawing fluorine atom alters the electron density of the ring differently depending on its position (ortho vs. para to the hydroxyl), creating a separation mechanism based on electronic distribution rather than just hydrophobicity.
  • Spectroscopy: In 19F-NMR , the chemical shift is highly sensitive to the local environment. The 4-fluoro signal (typically

    
     -110 to -130 ppm) is distinct from the 2-fluoro signal, allowing for precise integration without physical separation.
    

Experimental Protocols

Protocol 1: High-Resolution Separation (Method B - HPLC)

Use this method to physically separate isomers for isolation or rigorous QC.

  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5%

      
       60% B
      
    • 10-12 min: 60%

      
       95% B
      
  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 280 nm (Phenol absorption max) and 254 nm.

  • Success Criterion: Resolution (

    
    ) between 4-fluoro and 2-fluoro peaks 
    
    
    
    .
Protocol 2: 19F-qNMR for Absolute Purity

Use this method for "Certificate of Analysis" generation.

  • Internal Standard (IS) Selection: Select

    
    -Trifluorotoluene  (TFT). It is chemically inert, stable, and has a distinct singlet at 
    
    
    
    -63 ppm, far from the analyte signals.
  • Sample Preparation:

    • Weigh exactly 10-15 mg of 4-Fluoro-3-isopropoxyphenol (

      
      ).
      
    • Weigh exactly 5-8 mg of TFT (

      
      ).
      
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters:

    • Pulse Sequence: zgig (Inverse gated decoupling) to suppress NOE (Nuclear Overhauser Effect) for quantitative integration.

    • Relaxation Delay (

      
      ): Calculate 
      
      
      
      (typically 30s) to ensure full magnetization recovery.
    • Scans: 32 or 64.

    • Center Frequency: -100 ppm (approx).

  • Calculation:

    
    
    
    • 
      : Integrated area
      
    • 
      : Number of fluorine atoms (1 for analyte, 3 for TFT)
      
    • 
      : Molecular weight[1]
      
    • 
      : Mass weighed
      

Visualization: Validation Logic

Workflow: From Synthesis to Validated Hit

The following diagram illustrates the decision logic required to validate this specific intermediate, highlighting where Method A fails and Method B succeeds.

ValidationWorkflow Start Crude 4-Fluoro-3-isopropoxyphenol MethodA Method A: C18 HPLC-UV (Routine) Start->MethodA ResultA Single Peak Observed? MethodA->ResultA Risk RISK: Hidden Regioisomers (2-F vs 4-F) ResultA->Risk Yes (False Positive) MethodB Method B: Orthogonal (19F-qNMR + Phenyl-Hexyl) ResultA->MethodB Ambiguous Risk->MethodB Mandatory Check qNMR 19F-qNMR Analysis (Absolute Quant) MethodB->qNMR HPLC_PH Phenyl-Hexyl HPLC (Isomer Separation) MethodB->HPLC_PH Decision Purity > 98% & No Isomers? qNMR->Decision HPLC_PH->Decision Pass RELEASE for MedChem (High Confidence) Decision->Pass Yes Fail RE-PURIFY (Prep-HPLC / Recryst) Decision->Fail No

Caption: Figure 1. Orthogonal validation workflow. Note how Method A (Routine) can lead to a "False Positive" purity assessment by failing to resolve regioisomers, necessitating the Method B loop.

Impurity Fate Mapping

Understanding where impurities originate and how they behave analytically is crucial.

ImpurityFate SM 3-isopropoxyphenol Rxn Electrophilic Fluorination SM->Rxn Reagent Fluorinating Agent (Selectfluor/NFSI) Reagent->Rxn Prod 4-Fluoro-3-isopropoxyphenol (Target) Rxn->Prod Imp1 2-Fluoro Isomer (Regioisomer) Rxn->Imp1 Imp2 Difluoro Species (Over-reaction) Rxn->Imp2 Imp3 Inorganic Fluoride Rxn->Imp3 DetectUV UV Detection (254 nm) Prod->DetectUV DetectNMR 19F NMR Prod->DetectNMR Imp1->DetectUV Co-elutes (C18) Imp1->DetectNMR Distinct Shift Imp2->DetectUV Separates Imp2->DetectNMR Imp3->DetectUV Invisible Imp3->DetectNMR

Caption: Figure 2. Impurity Fate Map. Dashed lines indicate detection challenges. Note that 19F NMR (blue lines) captures all fluorinated species, whereas UV detection misses inorganics and struggles with regioisomers.

References

  • Godejohann, M., et al. (2014). "The use of qNMR for the purity determination of pharmaceutical reference standards." Journal of Pharmaceutical and Biomedical Analysis. Link

  • TCI Chemicals. (n.d.). "4-Fluoro-3-phenoxybenzaldehyde (Related Scaffold) Product Specification." Link

  • Sigma-Aldrich. (n.d.). "4-Bromo-3-fluorophenol (Structural Analog) Safety Data Sheet." Link

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link

  • PubChem. (2025). "3-Isopropoxyphenol Compound Summary." National Library of Medicine. Link[2]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 4-Fluoro-3-isopropoxyphenol

Executive Summary & Chemical Identity Urgency: High.[1] Improper disposal of fluorinated phenols poses severe risks to laboratory infrastructure (corrosion of incinerators) and personnel (exposure to hydrofluoric acid pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Urgency: High.[1] Improper disposal of fluorinated phenols poses severe risks to laboratory infrastructure (corrosion of incinerators) and personnel (exposure to hydrofluoric acid precursors).[1]

4-Fluoro-3-isopropoxyphenol is a specialized intermediate often used in medicinal chemistry. Because specific Safety Data Sheets (SDS) for R&D intermediates can be sparse, this guide utilizes Class-Based Hazard Assessment (CBHA) derived from the functional groups: Phenol (Corrosive/Toxic), Fluorine (Halogenated), and Isopropoxy (Flammable/Organic).[1]

Chemical Profile
PropertyDetailOperational Implication
Chemical Class Fluorinated Aryl Ether / PhenolDo not mix with non-halogenated solvents.
Primary Hazard Corrosive (Skin/Eye), Acute ToxicityRequires full PPE (Nitrile + Neoprene overlay).[1]
Combustion Hazard Generates HF (Hydrofluoric Acid)Mandatory: Must be incinerated in scrubbed facilities.[1]
Physical State Solid (typically) or Viscous LiquidSolids require double-bagging; liquids require glass/HDPE.

Hazard Assessment & Waste Categorization

The "Why" Behind the Protocol: Standard organic waste streams are often incinerated as fuel.[1] However, fluorinated compounds generate hydrofluoric acid (HF) upon combustion.[1] If 4-Fluoro-3-isopropoxyphenol is placed in a standard "Non-Halogenated" solvent drum, it can destroy the ceramic lining of a standard incinerator, leading to massive facility fines and environmental release.

RCRA Waste Classification (USA Context)

While this specific isomer may not be explicitly U-listed, it defaults to the following characteristics for disposal labeling:

  • D002: Corrosive (if pH < 2 in solution).[1]

  • D001: Ignitable (due to isopropoxy group).[1]

  • Halogenated Organic: (Critical for disposal vendor).

Waste Segregation: A Self-Validating System

To ensure safety, you must implement a Segregation Logic that physically prevents cross-contamination.[1]

Diagram 1: Waste Segregation Logic

This decision tree ensures the compound never enters an incompatible stream.[1]

SegregationLogic Start Waste Generation: 4-Fluoro-3-isopropoxyphenol StateCheck Is the waste Liquid or Solid? Start->StateCheck LiquidPath Liquid / Solution StateCheck->LiquidPath SolidPath Solid / Debris (Gloves) StateCheck->SolidPath HalogenCheck CRITICAL CHECK: Does container say 'Halogenated'? LiquidPath->HalogenCheck SolidBag Stream B: Double-Bagged Hazardous Solid (Label: Toxic/Fluorinated) SolidPath->SolidBag CorrectStream Stream A: Halogenated Organic Waste HalogenCheck->CorrectStream Yes WrongStream STOP: Do NOT use General Organic Waste HalogenCheck->WrongStream No

Caption: Decision matrix for segregating fluorinated phenolic waste to prevent incinerator damage.

Detailed Disposal Procedures

A. Liquid Waste (Mother Liquors & Solutions)

Objective: Containment of corrosive vapors and segregation of fluorine.[1]

  • Container Selection: Use Amber Glass or HDPE (High-Density Polyethylene) carboys.[1] Avoid standard LDPE if the solvent system involves aggressive halogenated solvents (like DCM), though HDPE is generally resistant to phenols.[1]

  • Labeling:

    • Apply a hazardous waste label immediately upon the first drop.[1]

    • Constituents: Write "4-Fluoro-3-isopropoxyphenol" and the solvent name (e.g., "Methanol").

    • Hazard Checkboxes: Check "Toxic," "Corrosive," and "Halogenated." [1]

  • Transfer: Use a funnel. Do not pour directly from wide-mouth flasks to narrow necks to avoid splashing.

  • pH Check: If the solution is highly acidic (pH < 4), consider neutralizing with a mild base (Sodium Bicarbonate) only if authorized by your facility's safety officer.[1] Otherwise, dispose of as acidic halogenated waste.[1]

B. Solid Waste (Contaminated Silica, Gloves, Wipes)

Objective: Prevent leaching and aerosolization of toxic dust.[1]

  • Primary Containment: Place all contaminated items (weigh boats, pipettes, gloves) into a clear polyethylene bag (4 mil thickness).[1]

  • Sealing: Twist and tape the neck of the bag (Gooseneck seal).

  • Secondary Containment: Place the sealed bag into a dedicated "Hazardous Solid Waste" pail or box.

  • Labeling: Mark the outer container as "Solid Waste: Fluorinated Phenols - Toxic."

C. Empty Container Management (Triple Rinse Rule)

According to EPA 40 CFR 261.7, a container is "empty" only after:

  • Triple Rinse: Rinse the original bottle 3 times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).[1]

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container (Stream A).[1]

  • Defacing: Cross out the original label and mark "Empty."[1] Discard the bottle in glass trash (if no longer hazardous) or chemically contaminated glass waste depending on site rules.

Emergency Spill Response Protocol

Pre-requisite: If the spill is >100mL or outside a fume hood, evacuate and call EHS.

Diagram 2: Spill Cleanup Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Location (Inside Hood vs. Floor) Spill->Assess PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Assess->PPE Absorb Cover with Absorbent Pads or Vermiculite PPE->Absorb Collect Scoop into Wide-Mouth Jar Absorb->Collect Clean Wipe surface with Soap/Water (3x) Collect->Clean Dispose Label as Hazardous Solid Waste Clean->Dispose

Caption: Immediate operational workflow for minor laboratory spills of fluorinated phenols.

Specific Cleanup Steps:

  • Absorbent Selection: Use Vermiculite or Universal Sorbent Pads .[1] Do not use paper towels for bulk liquid as they may degrade or release vapors.[1]

  • Decontamination: After bulk removal, wipe the surface with a dilute surfactant (soap water).[1] Phenols can leave a residue that burns skin upon contact days later; thorough cleaning is vital.[1]

  • Disposal of Debris: All cleanup materials go into the Solid Waste Stream (Stream B) described above.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 Code of Federal Regulations (CFR) Part 261 - Identification and Listing of Hazardous Waste.[1] Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] Washington (DC): National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] Available at: [Link][1]

  • PubChem. Compound Summary for Fluorinated Phenols (Class-based Hazard Data). National Library of Medicine.[1] Available at: [Link][1]

Sources

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